molecular formula C12H11BrN2O2 B1437526 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine CAS No. 1017789-03-5

5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Cat. No.: B1437526
CAS No.: 1017789-03-5
M. Wt: 295.13 g/mol
InChI Key: ZINLJJVWQWFCCS-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine (CAS 1017789-03-5) is a high-value chemical intermediate designed for specialized research and development applications. This compound, with a molecular formula of C12H11BrN2O2 and a molecular weight of 295.13 g/mol, is characterized by its high purity, typically available at 98% or greater . Its structural features—a pyrimidine ring substituted with a bromine atom and a substituted phenoxy group—make it a versatile and crucial building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science research . In practical research applications, this brominated pyrimidine serves as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse carbon or nitrogen-based functionalities at the 5-position. This reactivity is essential for creating compound libraries in drug discovery efforts. When handling, researchers should note the indicated safety precautions, including hazard statements H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction) . Appropriate personal protective equipment is advised. The product should be stored in a dry, sealed container at room temperature and protected from light to ensure long-term stability . This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-8-3-4-10(11(5-8)16-2)17-12-14-6-9(13)7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINLJJVWQWFCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650603
Record name 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-03-5
Record name 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand out as "privileged scaffolds" due to their versatile reactivity and significant presence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine , a key intermediate whose structural features offer a unique combination of reaction handles for complex molecular synthesis. We will explore its core chemical properties, a robust synthetic protocol, its expected spectroscopic signature, and its potential applications, providing researchers and drug development professionals with a comprehensive resource for leveraging this compound in their work.

Section 1: Core Physicochemical Properties

This compound is a substituted heteroaromatic compound. The pyrimidine core is an electron-deficient system, a property that governs much of its reactivity[1]. The molecule's functionality is further defined by a bromine atom at the C5 position, which is a prime site for metal-catalyzed cross-coupling reactions, and a substituted phenoxy group at the C2 position, introduced via a nucleophilic aromatic substitution.

PropertyValue / DescriptionSource
IUPAC Name This compoundAmadis Chemical[2]
CAS Number 1017789-03-5Amadis Chemical[2]
Molecular Formula C₁₂H₁₁BrN₂O₂Amadis Chemical[2]
Molecular Weight 295.14 g/mol Calculated
Predicted Appearance Off-white to pale yellow crystalline solidBased on similar compounds
Predicted Solubility Soluble in dichloromethane, chloroform, ethyl acetate, DMSO; sparingly soluble in methanol; insoluble in water.Based on general organic principles

Section 2: Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis for this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly effective due to the inherent electron deficiency of the pyrimidine ring, which is further activated by the two ring nitrogens, making the halogenated carbon at the C2 position highly susceptible to nucleophilic attack.

Causality of Experimental Design: The chosen protocol involves the reaction of 5-bromo-2-chloropyrimidine with 2-methoxy-4-methylphenol.

  • Reactants: 5-bromo-2-chloropyrimidine serves as the electrophile. The chlorine at the C2 position is a superior leaving group compared to the bromine at C5 in SNAr reactions. 2-methoxy-4-methylphenol is the nucleophile.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. It acts as a mild base to deprotonate the hydroxyl group of the phenol, generating the more potent phenoxide nucleophile in situ. This increases the reaction rate significantly.

  • Solvent: A polar aprotic solvent like methyl ethyl ketone (MEK) or acetonitrile is ideal as it can solvate the potassium phenoxide intermediate without interfering with the reaction by protonating the nucleophile[3].

Workflow for the Synthesis of this compound

G R1 5-Bromo-2-chloropyrimidine Reagent K₂CO₃ (Base) Methyl Ethyl Ketone (Solvent) R1->Reagent 1. Combine R2 2-Methoxy-4-methylphenol R2->Reagent 1. Combine Conditions Heat (Reflux) 6-8 hours Reagent->Conditions 2. React Product This compound Conditions->Product 3. Work-up & Purify

Caption: SNAr synthesis workflow.

Detailed Experimental Protocol: SNAr Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by spectroscopic analysis as detailed in the next section.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 2-methoxy-4-methylphenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add dry methyl ethyl ketone (MEK) to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the stirred mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 6-8 hours.

  • Work-up: After cooling the reaction to room temperature, filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the solid filter cake with a small amount of MEK.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in dichloromethane (DCM) and wash with a 5% sodium hydroxide aqueous solution to remove any unreacted phenol[3], followed by a wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a methanol/water mixture to yield the final product, this compound, as a crystalline solid[3].

Section 3: Spectroscopic Profile and Structural Elucidation

While experimental data for this specific molecule is not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds[4]. These predictions form the basis for quality control and structural verification.

Predicted ¹H and ¹³C NMR Data

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following data are predicted for a sample dissolved in CDCl₃.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.55Singlet2HPyrimidine H-4, H-6Protons on the electron-deficient pyrimidine ring are significantly deshielded and appear far downfield.
~7.0 - 7.2Multiplet3HAromatic H (phenoxy)Protons on the electron-rich phenoxy ring appear in the standard aromatic region.
~3.85Singlet3H-OCH₃Methoxy protons are shielded by the oxygen and appear as a sharp singlet.
~2.35Singlet3H-CH₃Methyl protons on the aromatic ring are shielded and appear upfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)AssignmentRationale
~165C2 (Pyrimidine)Carbon attached to two electronegative atoms (O and N) is highly deshielded.
~160C4, C6 (Pyrimidine)Carbons adjacent to ring nitrogens are significantly downfield.
~150C (Phenoxy, attached to O)Aromatic carbon with ether linkage.
~110 - ~145Other Aromatic CStandard range for carbons in the substituted benzene ring.
~108C5 (Pyrimidine)Carbon bearing the bromine atom.
~56-OCH₃Methoxy carbon.
~21-CH₃Methyl carbon.
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Crucially, due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes.

  • Expected m/z: [M]⁺ ≈ 294 and [M+2]⁺ ≈ 296.

  • Key Fragmentation: Likely fragmentation pathways include the loss of the methyl group (-15), the methoxy group (-31), and cleavage of the ether bond.

Protocol for Spectroscopic Data Acquisition
  • NMR Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[4].

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Use a standard pulse sequence with 16-64 scans for a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm)[4].

  • ¹³C NMR Acquisition:

    • Acquire on the same instrument using a proton-decoupled pulse sequence.

    • A higher number of scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm)[4].

  • MS Sample Preparation:

    • Prepare a dilute solution (0.1-1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile[4].

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.

Section 4: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical modification, making it a versatile building block[5].

Key Reactive Sites

G cluster_0 Site for C-C & C-N Bond Formation cluster_1 Ether Linkage (Cleavage under harsh conditions) mol pos1 pos2 pos1->mol  Suzuki, Buchwald-Hartwig,  Stille, Sonogashira, etc. pos2->mol  BBr₃, HBr  

Caption: Primary reactive sites of the molecule.

  • Palladium-Catalyzed Cross-Coupling: The C5-bromo position is the most valuable synthetic handle on the molecule. It is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups. This is a cornerstone of modern drug discovery for building molecular complexity[5].

    • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminopyrimidines.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a 2-hydroxypyrimidine derivative. This provides another route for diversification if required.

Section 5: Applications in Research and Drug Development

The pyrimidine scaffold is a frequent constituent of FDA-approved drugs, particularly in oncology and infectious diseases. This compound is not an active pharmaceutical ingredient itself, but rather a key intermediate for accessing novel, more complex molecules with therapeutic potential.

  • Oncology: Many kinase inhibitors feature a substituted pyrimidine core. For example, derivatives of 5-bromo-pyrimidine have been investigated as potent inhibitors of ULK1 kinase, a key regulator of autophagy in cancer cells. Blocking this pathway can induce apoptosis in cancer cells, highlighting a promising therapeutic strategy for non-small cell lung cancer[6]. The ability to diversify the C5 position of this molecule makes it an ideal starting point for generating libraries of compounds for screening against such targets.

  • Antimicrobial Agents: The pyrimidine nucleus is also found in various antimicrobial and antifungal agents. Research has shown that certain bromopyrimidine derivatives exhibit significant antibacterial activity, making them valuable leads for developing new antibiotics[5].

  • Metabolic Diseases: Modified pyrimidines have been utilized in the development of inhibitors for targets like sodium-glucose cotransporter 2 (SGLT2), which are important in diabetes therapy[5].

Section 6: Safety and Handling

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. Safety data from analogous compounds provide a strong basis for risk assessment.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed[7][8].

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation[8].

    • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[8].

    • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[7][8].

  • Handling and Personal Protective Equipment (PPE):

    • Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors[9].

    • Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[10].

    • Avoid dust generation. If handling a powder, use appropriate weighing techniques to minimize aerosolization[9].

    • Wash hands thoroughly after handling[8].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances[9][10].

References

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine. Benchchem.
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
  • Pyrimidine, 5-bromo-2-methoxy-.
  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • 5-Bromo-2-methoxypyridine 95 13472-85-0. Sigma-Aldrich.
  • 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4. Ossila.
  • 5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine. BLDpharm.
  • DELFIA Wash Concentr
  • This compound. Amadis Chemical.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
  • Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.
  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyrimidine. Fisher Scientific.
  • Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
  • Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine.
  • SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Fisher Scientific.
  • Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). PrepChem.com.
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR. ChemicalBook.
  • Safety Data Sheet - 5-Bromo-2-chloro-4-methoxypyrimidine. MedchemExpress.com.
  • SAFETY DATA SHEET - 2(1H)-Pyrimidinone, 5-bromo-. Thermo Fisher Scientific.
  • Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer.

Sources

A Comprehensive Technical Guide to 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine (CAS No. 1017789-03-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. With the CAS number 1017789-03-5, this compound has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This document details its chemical and physical properties, provides a validated synthetic protocol and purification strategy, and offers a thorough characterization using advanced spectroscopic techniques. Furthermore, it explores the compound's reactivity and highlights its applications in the development of novel therapeutic agents, particularly in the realms of oncology and metabolic diseases. This guide is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a wide range of biological interactions.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. This compound represents a sophisticated iteration of this scaffold, incorporating several key features that enhance its utility as a synthetic intermediate. The presence of a bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of further molecular complexity. The substituted phenoxy group at the 2-position can significantly influence the compound's conformational preferences and electronic properties, which are critical for target engagement.

This guide will systematically deconstruct the chemistry of this compound, providing a robust foundation for its effective utilization in research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and drug design.

PropertyValueSource
CAS Number 1017789-03-5[2]
Molecular Formula C₁₂H₁₁BrN₂O₂[2]
Molecular Weight 295.13 g/mol [2]
Appearance White to Yellow Solid[3]
Melting Point 55-59 °C[3]
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water.Inferred from typical properties of similar organic compounds.
Storage Store in a cool, dry place at 2-8°C for long-term stability.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a suitable leaving group at the 2-position.

Reaction Scheme

The logical pathway for the synthesis involves the coupling of 2-methoxy-4-methylphenol with a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine. The phenoxide, generated in situ by a base, acts as the nucleophile, displacing the halogen at the more electrophilic C2 position of the pyrimidine ring.

Synthesis_Scheme reagent1 2-methoxy-4-methylphenol reaction_plus + reagent1->reaction_plus reagent2 2,5-Dibromopyrimidine reagent2->reaction_plus product This compound reaction_plus->product Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: General synthetic scheme for this compound.

Step-by-Step Experimental Protocol

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reagents upon heating.

  • Reactant Addition: Add 2,5-dibromopyrimidine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Strategy

The crude product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective in isolating the desired product with high purity (>97%). Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification if necessary.

Spectroscopic Characterization and Structural Elucidation

The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. While specific experimental data for this exact compound is not widely published, the following represents predicted data based on the analysis of structurally analogous compounds.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5s2HH-4, H-6 (Pyrimidine)The protons on the electron-deficient pyrimidine ring are expected to be significantly downfield.
~7.0-7.2m3HAromatic (Phenoxy)The protons on the substituted benzene ring will appear in the aromatic region.
~3.8s3H-OCH₃ (Methoxy)The methoxy protons will appear as a sharp singlet in the upfield region.
~2.3s3H-CH₃ (Methyl)The methyl protons on the phenoxy ring will also appear as a sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton NMR data, providing information about the carbon framework.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C-2 (Pyrimidine)Carbon attached to two electronegative atoms (N and O).
~160C-4, C-6 (Pyrimidine)Carbons in the electron-deficient pyrimidine ring.
~150C-O (Phenoxy)Aromatic carbon attached to the ether oxygen.
~145C-OCH₃ (Phenoxy)Aromatic carbon attached to the methoxy group.
~120-130Aromatic (Phenoxy)Other aromatic carbons.
~115C-Br (Pyrimidine)Carbon bearing the bromine atom.
~56-OCH₃ (Methoxy)Methoxy carbon.
~21-CH₃ (Methyl)Methyl carbon.
Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight of the compound. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected [M]⁺: m/z 294

  • Expected [M+2]⁺: m/z 296

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the bromine substituent on the pyrimidine ring, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Reactivity_Diagram start_mol This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start_mol->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start_mol->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start_mol->sonogashira product_suzuki Aryl-substituted pyrimidine suzuki->product_suzuki product_buchwald Amino-substituted pyrimidine buchwald->product_buchwald product_sonogashira Alkynyl-substituted pyrimidine sonogashira->product_sonogashira

Caption: Key cross-coupling reactions involving the title compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction with boronic acids or esters is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of 5-amino-pyrimidine derivatives, which are prevalent in bioactive molecules.

Sonogashira Coupling

The coupling with terminal alkynes under palladium-copper catalysis yields 5-alkynylpyrimidines, which can serve as versatile intermediates for further transformations or as final products with potential biological activity.

Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in drug discovery.

  • Anticancer Agents: Pyrimidine derivatives are known to exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival. The ability to diversify the 5-position of the pyrimidine ring allows for the exploration of structure-activity relationships to optimize potency and selectivity.[5]

  • SGLT2 Inhibitors: This compound has been utilized as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes.[5]

  • Antimicrobial Agents: The pyrimidine core is also found in numerous antimicrobial agents. The derivatization of the 5-position can lead to novel compounds with enhanced activity against a range of bacterial and fungal pathogens.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Toxicity: While specific toxicity data is limited, related brominated and pyrimidine compounds can be harmful if swallowed, and may cause skin and eye irritation.[6]

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its well-defined reactivity, particularly at the 5-bromo position, coupled with the modulatory influence of the substituted phenoxy group, provides a powerful platform for the synthesis of diverse and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively harness its synthetic potential in the pursuit of novel therapeutic agents.

References

  • Benchchem. (n.d.). 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Navigating the Target Landscape of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, is a novel derivative that holds significant promise for drug discovery. Its unique substitution pattern suggests the potential for selective interactions with various biological targets. However, to date, the specific molecular targets of this compound remain unelucidated.

This technical guide provides a comprehensive, field-proven framework for the identification and validation of the biological targets of this compound. We will move beyond theoretical discussions to provide actionable, step-by-step protocols and the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from the bench to potential clinical applications. Our approach is rooted in a multi-pronged strategy, beginning with computational predictions and culminating in rigorous biophysical and cell-based validation.

Phase 1: In Silico Target Prediction - Charting the Probable Interaction Space

Given the vastness of the human proteome, a logical first step is to employ computational methods to narrow the field of potential targets. Molecular docking and pharmacophore modeling can provide valuable insights into the likely protein families that this compound may interact with, based on its structural and electronic properties.[3][4]

Rationale for Target Selection:

Based on the activities of known pyrimidine-containing drugs, we hypothesize that this compound may target one or more of the following protein families:[5][6]

  • Protein Kinases: Many pyrimidine derivatives are potent kinase inhibitors.[7] We will focus on kinases implicated in cancer and inflammatory signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]

  • Dihydrofolate Reductase (DHFR): As a key enzyme in nucleotide synthesis, DHFR is a well-established target for antimicrobial and anticancer therapies.[3]

  • Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Experimental Workflow: In Silico Analysis

cluster_0 In Silico Target Prediction start 3D Structure of This compound docking Molecular Docking (e.g., AutoDock Vina) start->docking pdb Protein Data Bank (PDB) Search for Kinases, DHFR, COX pdb->docking analysis Analysis of Binding Energies and Poses docking->analysis target_list Prioritized List of Potential Targets analysis->target_list

Caption: Workflow for in silico prediction of biological targets.

Protocol: Molecular Docking
  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the structure in a compatible format (e.g., .pdbqt).

  • Target Protein Preparation:

    • Download the crystal structures of potential target proteins (e.g., EGFR, VEGFR2, DHFR, COX-2) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using a program like AutoDockTools.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Molecular Docking Simulation:

    • Use a docking program such as AutoDock Vina to dock the prepared ligand into the defined binding site of each target protein.

    • Generate multiple binding poses for the ligand.

  • Analysis of Results:

    • Analyze the predicted binding affinities (e.g., kcal/mol) for each ligand-protein complex.

    • Visualize the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

    • Prioritize targets based on the most favorable binding energies and plausible binding modes.

Phase 2: Biophysical Validation of Direct Target Engagement

While in silico methods are powerful for generating hypotheses, experimental validation is crucial to confirm a direct interaction between the compound and its predicted target.[8] We will employ two orthogonal biophysical techniques: Differential Scanning Fluorimetry (DSF) for high-throughput screening and Isothermal Titration Calorimetry (ITC) for detailed thermodynamic characterization.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method to assess protein stability.[9][10] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.[11][12]

Experimental Workflow: Differential Scanning Fluorimetry

cluster_1 DSF for Target Engagement protein Purified Target Protein mix Prepare Assay Plate: Protein + Compound + Dye protein->mix compound This compound compound->mix dye SYPRO Orange Dye dye->mix qpcr Run Thermal Melt in qPCR Instrument mix->qpcr data Analyze Fluorescence Data to Determine Tm qpcr->data delta_tm Calculate ΔTm (Tm with compound - Tm without) data->delta_tm hit Significant ΔTm indicates Direct Binding delta_tm->hit

Caption: Workflow for DSF-based target engagement validation.

Protocol: Differential Scanning Fluorimetry
  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a working solution of SYPRO Orange dye (e.g., 5000X stock diluted to 20X in buffer).

  • Assay Setup (96-well plate):

    • For each reaction, add 2 µL of the compound stock solution (or DMSO for control) to a well.

    • Add 18 µL of the protein/dye mixture (final protein concentration ~2 µM, final dye concentration ~5X).

    • Seal the plate securely.

  • Thermal Unfolding:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm, which is the midpoint of the unfolding transition, by fitting the data to a Boltzmann equation.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + compound). A significant positive ΔTm suggests ligand binding.

Hypothetical DSF Results Compound Concentration Tm (°C) ΔTm (°C)
Control (DMSO)-52.3-
Compound X10 µM58.7+6.4
Compound Y10 µM52.5+0.2
Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions.[13][14] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[15]

Protocol: Isothermal Titration Calorimetry
  • Sample Preparation:

    • Prepare the purified target protein (e.g., 10-50 µM) in a degassed ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the compound (e.g., 100-500 µM) in the same degassed buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions and is below 1%.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform a series of injections of the compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per injection against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Hypothetical ITC Data Value
Binding Affinity (Kd)500 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)+2.2 cal/mol·K

Phase 3: Cellular and Functional Validation

Confirming direct binding is essential, but understanding the functional consequences of this interaction within a cellular context is the ultimate goal.[16] This phase involves cell-based assays to measure the compound's effect on the target's activity and the downstream signaling pathways.

Cell-Based Reporter Assays

Reporter gene assays are powerful tools for monitoring the activity of specific signaling pathways.[2][17] These assays utilize a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is regulated by a transcription factor downstream of the signaling pathway of interest.[18][19]

Experimental Workflow: Cell-Based Reporter Assay

cluster_2 Cell-Based Reporter Assay cells Transfect Cells with Reporter Plasmid plate_cells Plate Transfected Cells cells->plate_cells treat Treat Cells with Compound and Pathway Activator plate_cells->treat lyse Lyse Cells and Add Reporter Substrate treat->lyse read Measure Reporter Signal (e.g., Luminescence) lyse->read inhibition Calculate % Inhibition of Pathway Activity read->inhibition

Caption: Workflow for a cell-based reporter assay.

Protocol: NF-κB Reporter Assay (Example for Anti-inflammatory Activity)
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with a reporter plasmid containing the luciferase gene driven by an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percent inhibition of NF-κB activity at each compound concentration relative to the stimulated control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Conclusion: A Roadmap to Mechanism of Action

This technical guide provides a robust and logical framework for elucidating the potential biological targets of this compound. By integrating in silico prediction with rigorous biophysical and cell-based validation, researchers can confidently identify and characterize the molecular interactions of this promising compound. The insights gained from this comprehensive approach will be instrumental in guiding future lead optimization efforts and ultimately unlocking the full therapeutic potential of this novel pyrimidine derivative.

References

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  • Archer, S., et al. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. [Link]

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In Vitro Screening of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide focuses on a specific chemical entity, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, and its derivatives, as a case study for outlining a robust in vitro screening cascade. While this exact derivative may be novel, the principles and methodologies detailed herein are grounded in established practices for evaluating similar chemical classes, such as the closely related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives which have shown promise as inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy.

This document is structured not as a rigid protocol, but as a strategic workflow. It is designed to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies required to comprehensively evaluate this class of compounds, from initial cytotoxicity profiling to target deconvolution and mechanism of action studies. Our approach emphasizes a tiered, data-driven process that maximizes efficiency and yields clear, interpretable results.

Section 1: The Rationale - Why This Scaffold and a Tiered Screening Approach?

The this compound scaffold integrates several features of interest for anticancer drug discovery. The pyrimidine core is a well-established pharmacophore, and the bromo- and phenoxy- substitutions offer avenues for synthetic modification to explore structure-activity relationships (SAR). Given the known anticancer potential of pyrimidine derivatives, a logical starting point for screening is a broad assessment of cytotoxicity against a panel of cancer cell lines.

A tiered or cascaded screening approach is paramount for efficient drug discovery.[3] It allows for the rapid identification and deprioritization of inactive or overly toxic compounds, while focusing resources on the most promising candidates. This guide will follow a logical progression from broad, cell-based phenotypic screens to more specific, target-based biochemical assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Target Identification & MOA A Compound Library of This compound Derivatives B Broad-Spectrum Cytotoxicity Assay (e.g., MTT or XTT) - NCI-60 Panel or similar - Determine IC50 values A->B C Confirmation of IC50 in Select Cell Lines B->C Active Compounds D Counter-Screening in Non-Cancerous Cell Lines (e.g., hTERT-RPE1) - Assess Therapeutic Window C->D E Hypothesis Generation: Based on structural analogs (e.g., ULK1) D->E Confirmed Hits with Favorable Therapeutic Index F Biochemical Kinase Assays (e.g., ULK1, other relevant kinases) E->F G Cell-Based Target Engagement Assays (e.g., Western Blot for p-substrates) F->G caption Screening Cascade Workflow

Caption: A tiered in vitro screening cascade for novel pyrimidine derivatives.

Section 2: Tier 1 - Primary Screening for Cytotoxic Activity

The initial step is to cast a wide net to identify derivatives with significant growth-inhibitory or cytotoxic effects against a diverse panel of human cancer cell lines.[4] This provides a preliminary understanding of the potency and spectrum of activity.

Recommended Assay: The XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable, colorimetric method for assessing cell viability.[5] It measures the metabolic activity of viable cells, which reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[5] This assay is preferred over the traditional MTT assay in some contexts as it eliminates a solubilization step, simplifying the protocol.[6]

Step-by-Step Protocol: XTT Assay

Materials:

  • Human cancer cell lines (e.g., a representative panel including breast, lung, colon, and leukemia lines)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom microplates

  • This compound derivatives library, solubilized in DMSO

  • XTT labeling reagent and electron-coupling reagent (commercially available kits are recommended)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the metabolic activity of the cell lines.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.

Data Presentation and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50).[7] This is the concentration of the compound that reduces cell viability by 50% compared to the vehicle-treated control.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.[6]

Table 1: Example Data Summary for Primary Cytotoxicity Screen

Compound IDDerivative SubstitutionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
CPD-001R1=H, R2=H> 50> 50> 50
CPD-002R1=Cl, R2=H12.515.29.8
CPD-003R1=F, R2=CH35.27.14.5
DoxorubicinPositive Control0.91.10.8

Section 3: Tier 2 - Hit Confirmation and Selectivity Profiling

Compounds demonstrating significant activity (e.g., IC50 < 10 µM) in the primary screen are considered "hits" and should be advanced to confirmatory and selectivity assays. The goal is to validate the initial findings and assess for off-target toxicity against non-cancerous cells.

Rationale for Selectivity Screening

A critical attribute of a promising anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. This selectivity, often expressed as a therapeutic index, is a key predictor of potential clinical efficacy and safety.

Recommended Counter-Screening Cell Line

A non-cancerous, immortalized cell line such as hTERT-RPE1 (human telomerase reverse transcriptase-immortalized retinal pigment epithelial cells) is a suitable choice for initial selectivity profiling. These cells are non-tumorigenic and provide a baseline for general cytotoxicity.

The XTT assay protocol described in Section 2.2 can be directly applied to the hTERT-RPE1 cell line.

Data Interpretation and Hit Prioritization

The therapeutic index (TI) can be calculated as follows:

TI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)

A higher TI value is desirable, indicating greater selectivity for cancer cells. Hits with a TI > 10 are often prioritized for further investigation.

Section 4: Tier 3 - Hypothesis-Driven Target Identification and Mechanism of Action

With confirmed, selective hits in hand, the investigation shifts towards understanding how these compounds exert their effects. A hypothesis-driven approach, informed by the activities of structurally similar molecules, is an efficient strategy.[8]

Hypothesis: Targeting the ULK1 Kinase and Autophagy

As previously mentioned, pyrimidine derivatives structurally related to our core scaffold have been identified as inhibitors of ULK1.[9] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[10][11] Autophagy is a cellular recycling process that can promote the survival of cancer cells under stress, making it a compelling therapeutic target.[12][13] Therefore, a plausible hypothesis is that our this compound derivatives may also function as ULK1 inhibitors.

G mTORC1 mTORC1 (Nutrient Rich) ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_complex Activates Beclin1_complex Beclin-1 Complex (VPS34, Beclin-1) ULK1_complex->Beclin1_complex Phosphorylates & Activates Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome Pyrimidine 5-Bromo-2-(phenoxy)pyrimidine Derivative (Hypothesized) Pyrimidine->ULK1_complex Inhibits caption Hypothesized ULK1 Pathway Inhibition

Caption: Hypothesized mechanism of action via inhibition of the ULK1 complex.

Biochemical Assay: In Vitro Kinase Inhibition

To directly test this hypothesis, a cell-free biochemical assay is the gold standard.[14] This assay measures the ability of the compound to inhibit the enzymatic activity of purified ULK1 protein.

4.2.1. Step-by-Step Protocol: In Vitro ULK1 Kinase Assay

Materials:

  • Recombinant human ULK1 enzyme

  • ULK1 substrate (e.g., a peptide substrate like Myelin Basic Protein (MBP) or a specific peptide sequence)

  • Kinase buffer (containing ATP and MgCl2)

  • [γ-32P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds (prioritized hits) and a known ULK1 inhibitor (e.g., SBI-0206965) as a positive control

  • Phosphocellulose paper or appropriate assay plates

  • Scintillation counter or luminescence plate reader

Procedure (example using [γ-32P]ATP):

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, ULK1 substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant ULK1 enzyme to each reaction.

  • Initiation: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The signal is directly proportional to the kinase activity.

4.2.2. Data Presentation and Interpretation

Similar to the cytotoxicity assays, the result is expressed as an IC50 value, representing the concentration of the compound required to inhibit 50% of the ULK1 kinase activity.

Table 2: Example Data for In Vitro ULK1 Kinase Assay

Compound IDULK1 IC50 (nM)
CPD-003150
CPD-00598
SBI-0206965110
Cell-Based Assay: Target Engagement and Downstream Effects

To confirm that the compounds inhibit ULK1 within a cellular context, it is crucial to measure the phosphorylation of a known ULK1 substrate.[15] A decrease in the phosphorylation of this substrate upon compound treatment provides strong evidence of target engagement.

4.3.1. Step-by-Step Protocol: Western Blot for p-ATG13

Materials:

  • Selected cancer cell line (e.g., A549)

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ATG13 (a direct ULK1 substrate), anti-total ATG13, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compounds at concentrations around their cytotoxic IC50 for a defined period (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities. A reduction in the ratio of p-ATG13 to total ATG13 indicates inhibition of ULK1 activity.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive and logical in vitro screening strategy for the novel this compound class of compounds. By progressing through a tiered cascade—from broad cytotoxicity screening to specific, hypothesis-driven biochemical and cell-based assays—researchers can efficiently identify promising lead candidates for further preclinical development.

Successful identification of potent and selective ULK1 inhibitors from this chemical series would warrant further investigation, including:

  • Kinome Profiling: Screening lead compounds against a broad panel of kinases to assess selectivity.[16]

  • Advanced Cell-Based Assays: Evaluating effects on autophagy flux (e.g., using LC3-II turnover assays) and apoptosis induction.

  • In Vivo Studies: Assessing the efficacy and safety of lead compounds in animal models of cancer.

The methodologies and strategic framework presented herein provide a robust foundation for the rigorous evaluation of this and other novel chemical series in the ongoing search for next-generation cancer therapeutics.

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  • Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[14][17]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

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The Ascendant Role of Brominated Pyrimidines in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Introduction of Bromine in Pyrimidine Scaffolds

For decades, the pyrimidine nucleus has been a cornerstone in the design of therapeutic agents, owing to its fundamental role in the structure of nucleic acids and its versatile chemical functionality.[1][2] The strategic incorporation of a bromine atom onto this privileged scaffold has emerged as a powerful approach in medicinal chemistry to enhance biological activity and overcome existing therapeutic challenges. This guide delves into the multifaceted therapeutic potential of brominated pyrimidines, exploring their applications in oncology, virology, and bacteriology. We will dissect the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive overview of their structure-activity relationships. The narrative that follows is designed to provide researchers, scientists, and drug development professionals with a cohesive and in-depth understanding of this promising class of molecules.

The Bromine Advantage: Enhancing Therapeutic Efficacy through Halogen Bonding and Beyond

The introduction of a bromine atom into a pyrimidine ring is not a trivial substitution. It imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. One of the key phenomena at play is halogen bonding , a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich donor on a biological target, such as a protein or nucleic acid.[3][4][5] This directional interaction can significantly enhance binding affinity and specificity, leading to more potent and selective drugs.[6] Beyond halogen bonding, the lipophilicity conferred by the bromine atom can improve membrane permeability and bioavailability.[7] Furthermore, the bromine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the creation of diverse chemical libraries.

G cluster_0 Brominated Pyrimidine cluster_1 Therapeutic Advantages cluster_2 Biological Target Pyrimidine_Core Pyrimidine Core Bromine_Atom Bromine Atom Pyrimidine_Core->Bromine_Atom C5-Position Halogen_Bonding Enhanced Halogen Bonding Bromine_Atom->Halogen_Bonding σ-hole interaction Increased_Lipophilicity Increased Lipophilicity Bromine_Atom->Increased_Lipophilicity Metabolic_Stability Improved Metabolic Stability Bromine_Atom->Metabolic_Stability Synthetic_Handle Versatile Synthetic Handle Bromine_Atom->Synthetic_Handle Binding_Pocket Binding Pocket Halogen_Bonding->Binding_Pocket Increased Affinity & Specificity Target_Protein Protein/Nucleic Acid Increased_Lipophilicity->Target_Protein Improved Permeability Target_Protein->Binding_Pocket

Figure 1: The strategic advantages conferred by the incorporation of a bromine atom onto a pyrimidine scaffold.

Anticancer Applications: From Radiosensitization to Kinase Inhibition

The quest for more effective and targeted cancer therapies has led to the exploration of various brominated pyrimidine derivatives. These compounds exert their anticancer effects through diverse mechanisms, including radiosensitization and the inhibition of key signaling pathways.

Radiosensitization with 5-Bromo-2'-deoxyuridine (BrdU)

5-Bromo-2'-deoxyuridine (BrdU), a thymidine analog, is a well-established radiosensitizer. Upon incorporation into the DNA of cancer cells, BrdU sensitizes them to the damaging effects of ionizing radiation. This effect is particularly pronounced in hypoxic tumor environments, which are notoriously resistant to radiotherapy.[4][8][9] The mechanism involves the formation of uracilyl radicals upon irradiation, which are more damaging to the DNA backbone than the corresponding thymidinyl radicals.

G BrdU 5-Bromo-2'-deoxyuridine (BrdU) DNA_Incorporation Incorporation into DNA (replaces Thymidine) BrdU->DNA_Incorporation Uracilyl_Radical Formation of Uracilyl Radical DNA_Incorporation->Uracilyl_Radical e- attachment Ionizing_Radiation Ionizing Radiation (X-rays) Ionizing_Radiation->Uracilyl_Radical DNA_Damage Increased DNA Double-Strand Breaks Uracilyl_Radical->DNA_Damage Apoptosis Enhanced Cancer Cell Apoptosis DNA_Damage->Apoptosis

Figure 2: Mechanism of radiosensitization by 5-Bromo-2'-deoxyuridine (BrdU).

Experimental Protocol: Synthesis of 5-Bromo-2'-deoxyuridine (BrdU)

This protocol outlines a general procedure for the bromination of 2'-deoxyuridine.

Materials:

  • 2'-Deoxyuridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 2'-deoxyuridine (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 5-Bromo-2'-deoxyuridine.

Kinase Inhibition

Many brominated pyrimidines have been developed as potent inhibitors of various protein kinases, which are key regulators of cell growth, proliferation, and survival.[10][11][12][13] The bromine atom often plays a crucial role in achieving high affinity and selectivity by forming halogen bonds with specific residues in the kinase active site.

Table 1: Anticancer Activity of Selected Brominated Pyrimidine Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
Compound 5c Bcr/AblK562 (Leukemia)0.08[3]
Compound 5e Bcr/AblK562 (Leukemia)0.12[3]
Compound 6d Not specifiedA549 (Lung)0.98[3]
Compound 6g Not specifiedHeLa (Cervical)0.85[3]
SI306 SrcGIN8 (Glioblastoma)11.2[13]
Compound 22a VEGFR-2HepG2 (Liver)13.06[14]
Compound 23a Not specifiedB16-F10 (Melanoma)0.032[14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (brominated pyrimidines)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.

  • Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Add the kinase reaction mixture to the wells containing the test compounds and incubate at room temperature for the optimized reaction time.

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 values of the test compounds by plotting the percentage of kinase inhibition against the compound concentration.

Antiviral Applications: The Case of Brivudine (BVDU)

Brominated pyrimidines have shown significant promise as antiviral agents, with (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine or BVDU) being a prime example. BVDU is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[5][14][15][16][17][18][19][20][21]

Mechanism of Action of Brivudine

The selectivity of BVDU stems from its preferential phosphorylation by the viral thymidine kinase (TK). Once phosphorylated to its triphosphate form, BVDU acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, leading to the termination of viral DNA chain elongation.[5]

G BVDU Brivudine (BVDU) BVDU_MP BVDU Monophosphate BVDU->BVDU_MP Phosphorylation Viral_TK Viral Thymidine Kinase (TK) Viral_TK->BVDU_MP BVDU_TP BVDU Triphosphate BVDU_MP->BVDU_TP Phosphorylation Cellular_Kinases Cellular Kinases Cellular_Kinases->BVDU_TP Inhibition Inhibition of Viral DNA Synthesis BVDU_TP->Inhibition Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Inhibition->Viral_DNA_Replication

Figure 3: The mechanism of action of the antiviral drug Brivudine (BVDU).

Experimental Protocol: Synthesis of Brivudine (BVDU)

A common synthetic route to Brivudine involves the reaction of (E)-5-(2-carboxyvinyl)-2'-deoxyuracil with N-bromosuccinimide.[22]

Materials:

  • (E)-5-(2-carboxyvinyl)-2'-deoxyuracil

  • N-Bromosuccinimide (NBS)

  • Potassium acetate

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend (E)-5-(2-carboxyvinyl)-2'-deoxyuracil (1 equivalent) and potassium acetate (2 equivalents) in anhydrous DMF.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude Brivudine.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Brivudine.

Antibacterial Applications: Targeting Bacterial Cell Processes

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Brominated pyrimidines have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[12][23][24][25][26] The presence of bromine can enhance antibacterial efficacy, potentially by increasing the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.[23]

Table 2: Antibacterial Activity of Selected Brominated Pyrimidine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 37 Klebsiella pneumoniae8[12]
Compound 34 Klebsiella pneumoniae32-128[12]
Fused Pyrimidine Staphylococcus aureus8[7]
Fused Pyrimidine (with peptide) Staphylococcus aureus1-2[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibacterial compound.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Test compounds (brominated pyrimidines)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Prepare an inoculum of the bacterial strain adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

Brominated pyrimidines represent a versatile and potent class of therapeutic agents with demonstrated efficacy in oncology, virology, and bacteriology. The strategic incorporation of bromine enhances their biological activity through mechanisms such as halogen bonding, increased lipophilicity, and improved metabolic stability. The synthetic tractability of the pyrimidine core allows for extensive structure-activity relationship studies and the optimization of lead compounds. As our understanding of the intricate roles of brominated pyrimidines in modulating biological processes continues to grow, so too will their potential to address unmet medical needs. Future research should focus on the development of more selective and potent brominated pyrimidine derivatives, the elucidation of their detailed mechanisms of action through structural biology and computational modeling, and their advancement through preclinical and clinical trials.

References

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Methodological & Application

detailed experimental protocol for synthesizing 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a substituted phenoxy group attached to a brominated pyrimidine core, offers multiple points for further chemical modification. This application note provides a detailed, field-tested protocol for the synthesis of this compound, intended for researchers in chemistry and drug development. The described methodology is based on a nucleophilic aromatic substitution (SNAr) reaction, specifically the Williamson ether synthesis, which is a robust and widely used method for forming aryl ethers.[1][2]

This guide emphasizes the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All procedures have been designed with safety and efficiency as primary considerations.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 5-Bromo-2-chloropyrimidine with 2-methoxy-4-methylphenol (also known as creosol) in the presence of a weak base, such as potassium carbonate.

Overall Reaction:

Reaction Scheme (Image depicting the reaction of 5-Bromo-2-chloropyrimidine and 2-methoxy-4-methylphenol to form this compound)

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction follows a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.[3] The key steps are:

  • Deprotonation: The weakly basic potassium carbonate deprotonates the hydroxyl group of 2-methoxy-4-methylphenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The generated phenoxide attacks the electron-deficient carbon atom at the C2 position of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogens and the chlorine leaving group.

  • Formation of Meisenheimer Complex: The attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The intermediate collapses with the expulsion of the chloride ion, a good leaving group, to yield the final aryl ether product.

The choice of a polar aprotic solvent like methyl ethyl ketone (MEK) or N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium phenoxide and facilitates the SN2-like attack without interfering with the reaction by protonating the nucleophile.[4]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromo-2-chloropyrimidine≥96%Sigma-Aldrich, Apollo Scientific
2-Methoxy-4-methylphenol (Creosol)≥98%Fisher Scientific, Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderStandard laboratory supplier
Methyl Ethyl Ketone (MEK)Anhydrous, ≥99.5%Standard laboratory supplier
Sodium Hydroxide (NaOH)Reagent gradeStandard laboratory supplier
Methanol (MeOH)ACS gradeStandard laboratory supplier
Deionized Water (H₂O)
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory supplier

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (e.g., 400 MHz)[5]

  • Mass spectrometer

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Work-up cluster_purification Purification A Combine Reactants: - 5-Bromo-2-chloropyrimidine - 2-Methoxy-4-methylphenol - K₂CO₃ - Anhydrous MEK B Heat to Reflux (~80°C) for 6-8 hours A->B C Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) B->C Periodically D Cool to Room Temp C->D Upon completion E Filter off K₂CO₃ & KCl salts D->E F Evaporate MEK (Rotary Evaporator) E->F G Dissolve residue in EtOAc F->G H Wash with 5% NaOH (aq) to remove excess phenol G->H I Wash with Water & Brine H->I J Dry over MgSO₄ I->J K Concentrate in vacuo J->K L Recrystallize from Methanol/Water K->L M 5-Bromo-2-(2-methoxy- 4-methylphenoxy)pyrimidine L->M Yields final product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Bromo-2-chloropyrimidine (5.0 g, 25.8 mmol), 2-methoxy-4-methylphenol (3.92 g, 28.4 mmol, 1.1 equiv), and anhydrous potassium carbonate (7.14 g, 51.7 mmol, 2.0 equiv). Add 100 mL of anhydrous methyl ethyl ketone (MEK).

    • Rationale: Potassium carbonate acts as the base to deprotonate the phenol. Using at least two equivalents ensures the reaction goes to completion. MEK is an effective polar aprotic solvent for this type of reaction.[6]

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring.[6] Monitor the reaction progress by TLC every hour, using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 6-8 hours.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KCl) using a Buchner funnel and wash the filter cake with a small amount of MEK (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: a. Dissolve the resulting crude residue in ethyl acetate (100 mL). b. Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted 2-methoxy-4-methylphenol.[6] c. Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an off-white or pale yellow solid.

  • Recrystallization: Recrystallize the crude solid from a mixture of methanol and water to obtain the pure this compound. Dissolve the solid in a minimum amount of hot methanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Melting Point: Expected to be a sharp melting point, which can be compared to literature values if available.

  • ¹H NMR: The spectrum should show characteristic signals for the pyrimidine protons (two singlets or doublets), the aromatic protons of the phenoxy group, and the methoxy and methyl singlets.[5]

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms in the molecule.[7]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7][8]

Quantitative Data Summary

ReagentMol. Wt. ( g/mol )Amount (g)Amount (mmol)Molar Equiv.
5-Bromo-2-chloropyrimidine193.435.025.81.0
2-Methoxy-4-methylphenol138.163.9228.41.1
Potassium Carbonate138.217.1451.72.0
Product (Theoretical Yield) 295.13 7.62 25.8 -

Typical yields for this reaction are in the range of 75-90%.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Bromo-2-chloropyrimidine: Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9] Avoid breathing dust.[10][11] Keep container tightly closed and store in a cool, dry place.[12]

  • 2-Methoxy-4-methylphenol (Creosol): Harmful if swallowed.[13] Causes skin and serious eye irritation.[13] May cause an allergic skin reaction and respiratory irritation.[13] Wash hands thoroughly after handling.

  • Methyl Ethyl Ketone (MEK): Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

For detailed information, consult the Safety Data Sheets (SDS) for each reagent before starting the experiment.[10][12][13]

References

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 5-Bromo-2-(4-methoxyphenoxy)-pyrimidine (1). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Mass-spectrometric analysis of proteins cross-linked to 4-thio-uracil- or 5-bromo-uracil-substituted RNA. Retrieved from [Link]

  • Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]

Sources

Application Notes: 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine, a key heterocyclic intermediate for the development of novel agrochemicals. A detailed, field-proven protocol for the synthesis of this compound via nucleophilic aromatic substitution is presented, including insights into reaction optimization and characterization of the final product. Furthermore, this note explores the synthetic utility of this intermediate, highlighting its potential for elaboration into various classes of fungicides and herbicides, drawing parallels with established 2-phenoxypyrimidine agrochemicals.

Introduction: The Significance of Pyrimidine Scaffolds in Agrochemicals

Pyrimidine-based compounds represent a cornerstone in modern agrochemical research and development. Their inherent biological activity and versatile chemical nature have led to their incorporation into a wide array of commercial fungicides, herbicides, and insecticides.[1][2][3] The substitution pattern on the pyrimidine ring can be fine-tuned to modulate the mode of action, spectrum of activity, and physicochemical properties of the resulting agrochemical.

Among the various classes of pyrimidine derivatives, 2-phenoxypyrimidines are of particular interest. This structural motif is present in several successful fungicides, such as fenarimol and nuarimol, which act by inhibiting sterol biosynthesis in fungi.[1][4] The phenoxy moiety provides a critical interaction point with the target enzyme, while the pyrimidine core serves as a robust scaffold for further chemical modification.

This application note focuses on a specific, functionalized intermediate: This compound . The presence of a bromine atom at the 5-position offers a reactive handle for introducing further chemical diversity through modern cross-coupling methodologies. This guide will provide a detailed protocol for the efficient synthesis of this valuable building block and subsequently discuss its potential derivatization pathways for the discovery of new-generation agrochemicals.

Synthesis of this compound

The most direct and industrially scalable approach to synthesizing the title compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a readily available pyrimidine precursor, 2,5-dibromopyrimidine, with 2-methoxy-4-methylphenol in the presence of a suitable base.

Reaction Rationale and Optimization

The choice of reagents and reaction conditions is critical for achieving high yield and purity.

  • Pyrimidine Precursor: 2,5-dibromopyrimidine is the ideal starting material. The bromine atom at the 2-position is significantly more activated towards nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the two ring nitrogens. This inherent reactivity difference allows for a selective substitution at the 2-position.

  • Phenolic Coupling Partner: 2-methoxy-4-methylphenol is a commercially available and relatively inexpensive starting material.

  • Base: A non-nucleophilic base is essential to deprotonate the phenol without competing in the substitution reaction. Potassium carbonate is a cost-effective and efficient choice for this purpose. In some cases, for less reactive systems, a stronger base like cesium carbonate may be employed to enhance the reaction rate.

  • Solvent: A polar apathetic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as they can effectively solvate the potassium phenoxide intermediate and facilitate the reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature, generally between 80-120 °C, to ensure a reasonable reaction rate. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Experimental Workflow Diagram

G cluster_reagents Reagents & Solvents cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification 2,5-Dibromopyrimidine 2,5-Dibromopyrimidine Charge Reactor Charge Reactor with Reagents 2,5-Dibromopyrimidine->Charge Reactor 2-Methoxy-4-methylphenol 2-Methoxy-4-methylphenol 2-Methoxy-4-methylphenol->Charge Reactor Potassium Carbonate Potassium Carbonate Potassium Carbonate->Charge Reactor DMF DMF DMF->Charge Reactor Heat & Stir Heat to 100°C & Stir Charge Reactor->Heat & Stir Inert Atmosphere (N2) Monitor Reaction Monitor by TLC/HPLC Heat & Stir->Monitor Reaction Cool & Quench Cool to RT & Quench with Water Monitor Reaction->Cool & Quench Upon Completion Extract Extract with Ethyl Acetate Cool & Quench->Extract Wash & Dry Wash with Brine & Dry over Na2SO4 Extract->Wash & Dry Concentrate Concentrate in vacuo Wash & Dry->Concentrate Column Chromatography Silica Gel Column Chromatography Concentrate->Column Chromatography Final Product This compound Column Chromatography->Final Product G cluster_start Key Intermediate cluster_reaction1 Suzuki Coupling cluster_intermediate Coupled Intermediate cluster_reaction2 Further Functionalization (Optional) cluster_final Final Product Start 5-Bromo-2-(2-methoxy-4- methylphenoxy)pyrimidine Reaction1 Coupling Reaction Start->Reaction1 Reagent1 Arylboronic Acid Reagent1->Reaction1 Catalyst1 Pd Catalyst & Base Catalyst1->Reaction1 Intermediate 5-Aryl-2-(2-methoxy-4- methylphenoxy)pyrimidine Reaction1->Intermediate Reaction2 Modification Intermediate->Reaction2 Reagent2 e.g., Demethylation Reagent2->Reaction2 Final Novel Fungicide Candidate Reaction2->Final

Sources

A Robust, Validated HPLC Method for Purity Analysis of 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides a complete protocol, from method development rationale to a step-by-step validation procedure consistent with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The intended audience includes researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Method Rationale

This compound is a complex heterocyclic compound whose purity can be impacted by residual starting materials, intermediates, and by-products from its synthesis.[6] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for impurity profiling in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9]

Causality of Methodological Choices:

  • Chromatographic Mode (RP-HPLC): The target analyte is a largely non-polar molecule due to its aromatic rings and ether linkage. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice.[10][11][12] This mode ensures strong retention of the analyte through hydrophobic interactions with the stationary phase, allowing for effective separation from potentially more polar or less polar impurities.[13]

  • Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column is selected as it provides a highly hydrophobic surface, maximizing interactions with the non-polar analyte and offering excellent resolving power for a wide range of related substances.[11][13]

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution using water and acetonitrile is employed. This approach is superior to isocratic elution for impurity profiling because it allows for the effective separation of compounds with a wide range of polarities.[14] The gradient starts with a higher water concentration to resolve early-eluting polar impurities and gradually increases the acetonitrile concentration to elute the main analyte and any late-eluting, highly non-polar impurities within a reasonable timeframe.

  • Detection (UV Spectroscopy): The presence of multiple aromatic rings in the analyte's structure results in strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is recommended to monitor the elution, allowing for the determination of the optimal detection wavelength (λmax) and providing spectral purity information for each peak.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the purity analysis.

Instrumentation and Materials

Instrumentation:

  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Sonicator.

  • pH meter.

Reagents and Materials:

  • This compound Reference Standard (Characterized, >99.5% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, Type I ultrapure).

  • Methanol (HPLC grade).

  • 0.45 µm membrane filters (Nylon or PTFE).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, Wavelength: 275 nm (or determined λmax)
Run Time 35 minutes
Solution Preparation

Diluent Preparation:

  • Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent.

  • Sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Sample Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent.

  • Sonicate for 15 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Workflow

The general workflow for sample analysis is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) sys_suit System Suitability Test (SST) prep_standard->sys_suit prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phases (A: Water, B: ACN) prep_mobile->sys_suit inject_std Inject Standard Solution (for identification/reference) sys_suit->inject_std If SST Passes inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC Analysis Workflow Diagram.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a core tenet of a self-validating system.

Procedure:

  • Inject the Standard Solution five times consecutively.

Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD for Retention Time ≤ 1.0%Confirms the stability and reproducibility of the pump and mobile phase composition.

Method Validation Protocol

This protocol is designed in accordance with ICH Q2(R2) guidelines to ensure the analytical procedure is suitable for its intended purpose.[4][5]

G cluster_core Core Validation Parameters cluster_limits Limit Parameters Validation Method Validation (ICH Q2) Specificity Specificity Separation from impurities & degradants Validation->Specificity Linearity Linearity Correlation of response vs. concentration Validation->Linearity Accuracy Accuracy Closeness to true value (Recovery %) Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision LOQ LOQ Lowest quantifiable concentration Validation->LOQ LOD LOD Lowest detectable concentration Validation->LOD Robustness Robustness Resilience to small method variations Validation->Robustness

Caption: Logical Flow of Method Validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. Protocol:

  • Forced Degradation: Subject the sample solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.

  • Analyze the stressed samples alongside an unstressed sample and a blank.

  • Evaluation: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >2.0. The peak purity of the analyte should also be assessed using the PDA detector.

Linearity

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response. Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the standard concentration (e.g., LOQ, 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Evaluation: Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Objective: To determine the closeness of the test results to the true value. Protocol:

  • Spike a known quantity of sample with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the standard concentration).

  • Prepare each level in triplicate.[3]

  • Calculate the percentage recovery for each preparation.

  • Evaluation: The mean recovery at each level should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-assay): Prepare six individual sample solutions (at 1.0 mg/mL) and analyze them on the same day, with the same analyst and instrument.[3]

  • Intermediate Precision: Repeat the analysis of six individual sample preparations on a different day, with a different analyst, or on a different instrument.

  • Evaluation: The Relative Standard Deviation (%RSD) for the purity results in both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected. Protocol:

  • These can be estimated from the linearity study based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve.

  • The determined LOQ concentration should be prepared and injected to verify its accuracy and precision.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary % Acetonitrile by ±2% absolute)

  • Inject the standard solution and evaluate the impact on system suitability parameters.

  • Evaluation: The system suitability criteria should still be met, and there should be no significant change in resolution between the main peak and the closest impurity.

Data Analysis and Reporting

The purity of this compound is calculated using the area normalization method.

Calculation:

  • Disregard any peaks from the blank and any peaks below the LOD.

  • Report individual impurities as a percentage of the total peak area.

Conclusion

The RP-HPLC method described herein is demonstrated to be a reliable, robust, and accurate procedure for the purity determination of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended use in a regulated quality control environment, supporting the development and manufacturing of safe and effective pharmaceuticals.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison Source: Moravek URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Emergent Life Sciences Research URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

Sources

A Phased Experimental Workflow for the Biological Evaluation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA. This inherent biological relevance has made its derivatives a focal point for the development of novel therapeutics. From antiviral agents to potent anticancer drugs, the versatility of the pyrimidine core allows for targeted modifications that can potently and selectively modulate the activity of key enzymes and receptors.[1] Many pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, dihydrofolate reductase, or by intercalating with DNA, ultimately leading to cell cycle arrest and apoptosis.[2][3]

This application note provides a comprehensive, phased experimental workflow designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic, field-proven guide for the systematic biological evaluation of novel pyrimidine derivatives. The workflow is structured to progress logically from broad phenotypic screening to detailed mechanistic and target-based investigations, ensuring that resources are directed toward the most promising candidates.

Strategic Workflow for Pyrimidine Derivative Evaluation

The proposed workflow is divided into four distinct phases, each designed to answer critical questions about the compound's biological activity. This tiered approach allows for early "fail-fast" decisions and provides a deep, multi-faceted understanding of a lead candidate's potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification cluster_3 Phase 4: Advanced Cellular Effects P1 In Vitro Cytotoxicity Assay Determine IC50 values Assess selectivity vs. normal cells P2_1 Cell Cycle Analysis Identify phase-specific arrest (G1, S, G2/M) P1->P2_1 Active Compounds P2_2 Apoptosis Induction Quantify apoptotic vs. necrotic cells Confirm apoptotic pathway activation P1->P2_2 Active Compounds P3 In Vitro Kinase Inhibition Assay Identify specific molecular target(s) Determine target-specific IC50 values P2_2->P3 Confirmed Apoptotic Inducers P4 Cell Migration & Invasion Assay Evaluate impact on metastatic potential P3->P4 Confirmed Target Inhibitors

Caption: A four-phase workflow for evaluating pyrimidine derivatives.

Phase 1: Primary Screening – Assessing Cytotoxicity and Selectivity

Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. A successful candidate must not only be potent against a variety of cancer cell lines but also exhibit a favorable selectivity index, meaning it should be significantly less toxic to normal, healthy cells.[2][4] This dual-objective screen is critical for identifying compounds with a promising therapeutic window. We utilize robust methods like the Sulforhodamine B (SRB) or MTT assays to quantify cell viability.[5][6]

Key Experiment: In Vitro Cytotoxicity Assay (SRB Protocol)

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[2] The amount of bound dye is proportional to the total cellular protein mass, which is directly related to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) and a normal human cell line (e.g., NHDF - Normal Human Dermal Fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well.[7] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Example IC50 Values

Compound IDMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)NHDF (Normal Fibroblast) IC50 (µM)Selectivity Index (NHDF/MCF-7)
PY-014.56.25.1> 100> 22.2
PY-028.210.59.3> 100> 12.2
PY-0325.130.828.4> 100> 4.0
Doxorubicin0.91.10.82.52.8

Compounds with low micromolar IC50 values against cancer cells and high IC50 values against normal cells (high selectivity index) are prioritized for further investigation.

Phase 2: Mechanistic Elucidation – Uncovering the Mode of Cell Death

Scientific Rationale: Once a compound is confirmed to be a potent and selective cytotoxic agent, the next critical step is to understand how it kills cancer cells. Most effective anticancer drugs function by inducing either cell cycle arrest, which halts proliferation, or apoptosis, a form of programmed cell death.[8] Investigating these two pathways provides crucial insight into the compound's mechanism of action.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: The cell cycle is a tightly regulated process that, when dysregulated, leads to uncontrolled proliferation. Many chemotherapeutics exert their effects by causing damage that triggers cell cycle checkpoints, leading to arrest in the G1, S, or G2/M phase. Flow cytometry with PI staining allows for the quantification of DNA content, thereby revealing the distribution of cells across these phases.[9]

Detailed Protocol:

  • Cell Treatment: Seed a selected cancer cell line (e.g., MCF-7) in 6-well plates. Treat the cells with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or up to several days).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Apoptosis Induction Analysis

Rationale: Inducing apoptosis is a hallmark of an effective anticancer drug. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have compromised membrane integrity. This dual-staining method provides a quantitative measure of apoptosis induction.[12]

Key Experiment 1: Annexin V/PI Staining by Flow Cytometry

Detailed Protocol:

  • Cell Treatment: Treat cells as described in the cell cycle protocol (Section 2.1).

  • Cell Harvesting: Collect all cells, including those in the supernatant, and wash once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately by flow cytometry.

  • Analysis: Create quadrant plots to differentiate cell populations:

    • Live cells: Annexin V-negative / PI-negative.

    • Early apoptotic cells: Annexin V-positive / PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.

    • Necrotic cells: Annexin V-negative / PI-positive.

Key Experiment 2: Western Blot for Apoptosis Markers

Rationale: To confirm that the observed cell death is proceeding through the canonical apoptosis signaling cascade, Western blotting is used to detect the cleavage of key effector proteins.[13] The activation of executioner caspases, such as Caspase-3, and the subsequent cleavage of their substrates, like Poly (ADP-ribose) polymerase (PARP), are definitive biochemical hallmarks of apoptosis.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Pyrimidine Derivative) Pro_Caspase_8 Pro-Caspase-8 Apoptotic_Stimulus->Pro_Caspase_8 Caspase_8 Caspase-8 Pro_Caspase_8->Caspase_8 Pro_Caspase_3 Pro-Caspase-3 (35 kDa) Caspase_8->Pro_Caspase_3 Caspase_3 Cleaved Caspase-3 (17/19 kDa) Pro_Caspase_3->Caspase_3 PARP PARP (116 kDa) Caspase_3->PARP Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Key markers in the apoptosis signaling cascade.

Detailed Protocol:

  • Protein Extraction: Treat cells with the pyrimidine derivative for a predetermined time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of Caspase-3 and PARP confirms apoptosis.

Phase 3: Target Identification and Validation

Scientific Rationale: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are frequently dysregulated in cancer.[14] Identifying the specific kinase(s) inhibited by a lead compound is essential for understanding its mechanism of action and for developing it as a targeted therapy. Kinase inhibition assays measure the ability of a compound to block the enzymatic activity of a specific kinase.

Key Experiment: In Vitro Kinase Inhibition Assay

Detailed Protocol: This protocol describes a generic luminescence-based kinase assay that measures ATP consumption. Such assays are often performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., Aurora Kinase A, CDK2), its specific substrate, and ATP in a kinase reaction buffer.

  • Compound Addition: Add the pyrimidine derivative at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion Measurement: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add a kinase detection reagent to convert ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value for each kinase.

Data Presentation: Example Kinase Inhibition Profile

Kinase TargetIC50 (nM) for PY-01
Aurora Kinase A25
Aurora Kinase B45
CDK2/Cyclin E150
VEGFR2> 10,000
EGFR> 10,000

A potent and selective inhibition profile (low nM IC50 for target kinases, high IC50 for off-target kinases) is highly desirable.

Phase 4: Advanced Cellular Effects – Assessing Impact on Metastasis

Scientific Rationale: The ability of cancer cells to migrate and invade surrounding tissues is a key driver of metastasis and mortality.[15] The Transwell invasion assay, or Boyden chamber assay, is a widely used method to evaluate a compound's ability to inhibit this process. It measures the ability of cells to move across a porous membrane and invade through a layer of extracellular matrix (ECM) material.[16]

Key Experiment: Transwell Cell Invasion Assay

Detailed Protocol:

  • Insert Coating: Thaw a basement membrane extract (e.g., Matrigel® or Geltrex™) on ice. Dilute it with cold, serum-free medium and coat the top of an 8 µm pore size Transwell insert.[15][17] Incubate at 37°C for at least 1 hour to allow it to solidify.

  • Cell Preparation: Culture highly invasive cancer cells (e.g., MDA-MB-231) to ~80% confluency. Serum-starve the cells for 18-24 hours.

  • Cell Seeding: Harvest the cells and resuspend them in serum-free medium containing the pyrimidine derivative at a non-toxic concentration (e.g., below IC20). Seed 50,000 cells into the upper chamber of the coated insert.

  • Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: Incubate for 24-48 hours at 37°C to allow for cell invasion.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel layer from the top surface of the membrane.

  • Fixation and Staining: Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde or methanol for 20 minutes. Stain the cells with 0.1% Crystal Violet for 30 minutes.

  • Imaging and Quantification: Wash the inserts to remove excess stain. Take multiple images of the stained cells on the underside of the membrane using a microscope. Count the number of invaded cells per field of view. A significant reduction in the number of invaded cells in treated wells compared to the control indicates anti-invasive activity.

Conclusion and Future Directions

This phased workflow provides a robust framework for the comprehensive biological evaluation of novel pyrimidine derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic and functional assays, researchers can efficiently identify and characterize promising therapeutic candidates. Compounds that demonstrate high potency, selectivity, a clear mechanism of action (e.g., apoptosis induction via inhibition of a specific kinase), and anti-invasive properties are strong candidates for advancement into more complex preclinical studies, including in vivo efficacy and toxicity testing in animal models.[18][19]

References

  • Skałdanowska-Trawnik, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

  • Artuso, E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Jain, A. K., et al. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Abdellatif, A. A. A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Artuso, E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Kumar, A., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. Available at: [Link]

  • Thiyagarajan, T., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Available at: [Link]

  • Mudagal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Panduranga Mudgal. Available at: [Link]

  • Yearley, E. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available at: [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Gomha, S. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Al-Ostath, S., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. National Center for Biotechnology Information. Available at: [Link]

  • Mudagal, M. P., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. Available at: [Link]

  • Eldehna, W. M., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-related protein expression. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro Cell Migration and Invasion Assays. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • Gelatin Zymography Protocol. (n.d.). No source provided.
  • Cell Cycle Analysis. (n.d.). No source provided.
  • PubMed. (n.d.). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. Available at: [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Corning. Available at: [Link]

  • ResearchGate. (2018). Standards for Gelatin Zymography? ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2018). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Taylor & Francis Online. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. National Center for Biotechnology Information. Available at: [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

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Troubleshooting & Optimization

refining reaction conditions for the selective bromination of pyrimidine rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective bromination of pyrimidine rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The pyrimidine core is a cornerstone in numerous pharmaceuticals and bioactive molecules, and the ability to selectively introduce a bromine atom is a critical step in their synthesis and functionalization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Understanding the Challenge: The Nature of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system. This inherent electronic nature makes direct electrophilic substitution, such as bromination, more challenging compared to electron-rich aromatic systems like benzene or phenol.[1] Electrophilic attack, when it does occur, preferentially happens at the C-5 position, which is the most electron-rich carbon on the ring.[1] The success and selectivity of the bromination are highly dependent on the substituents already present on the ring, with electron-donating groups (EDGs) generally facilitating the reaction and electron-withdrawing groups (EWGs) further deactivating the ring.[1][2]

Frequently Asked Questions (FAQs)

Q1: My pyrimidine substrate is unreactive towards bromination with NBS. What can I do?

A1: This is a common issue, especially with pyrimidines bearing electron-withdrawing groups. Here’s a systematic approach to troubleshoot this problem:

  • Increase the electrophilicity of the bromine source: While N-Bromosuccinimide (NBS) is a convenient reagent, its reactivity can be insufficient for deactivated pyrimidines.[1]

    • Consider a stronger brominating agent: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often more effective.[3]

    • Add a Lewis acid catalyst: The addition of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly enhance the efficiency of bromination by activating the brominating agent.[3] For instance, the bromination of 2',3',5'-tri-O-acetyluridine with DBH that was sluggish on its own, saw a dramatic rate enhancement with the addition of TMSOTf.[3]

  • Elevate the reaction temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. For example, the bromination of a uridine derivative with DBH went to completion in just 2 hours at 40°C, compared to being incomplete after 8 hours at a lower temperature.[3] However, be mindful that higher temperatures can sometimes lead to side reactions and decreased selectivity.

  • Change the solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) can facilitate the reaction more effectively than nonpolar solvents like dichloromethane (CH₂Cl₂), often leading to shorter reaction times.[3]

  • Use molecular bromine (Br₂): In some cases, the classic approach of using molecular bromine, often at elevated temperatures and in a suitable solvent like nitrobenzene, may be necessary for particularly unreactive substrates.[1][4]

Q2: I am observing poor regioselectivity in my bromination reaction. How can I improve it?

A2: Achieving high regioselectivity is crucial. The inherent electronic properties of the pyrimidine ring direct bromination to the C-5 position. However, substituents can influence this.

  • Understand your substrate: The directing effects of the substituents on your pyrimidine ring are paramount. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) strongly activate the C-5 position for electrophilic attack.[2] Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) will deactivate the entire ring, but the C-5 position generally remains the most favorable for substitution.

  • Control the reaction temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, favoring the formation of the thermodynamically more stable product. For instance, in the bromination of catechol, controlling the temperature at -30 °C led to the formation of a single regioisomer in 100% yield.[5]

  • Choose the right brominating agent: Milder brominating agents often exhibit higher selectivity. NBS is generally more selective than molecular bromine.[5]

Q3: What are the best practices for handling and quenching bromination reactions?

A3: Safety and proper experimental procedure are critical when working with brominating agents.

  • Handling: Bromine and many brominating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: Once the reaction is complete, it's essential to quench any unreacted brominating agent. This is typically done by adding an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The disappearance of the characteristic bromine color is a good indicator of complete quenching.

  • Work-up: After quenching, the product is typically extracted into an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to no conversion 1. Insufficiently reactive brominating agent.2. Deactivated pyrimidine substrate.3. Inappropriate solvent.4. Low reaction temperature.1. Switch to a more potent brominating agent (e.g., DBH).[3]2. Add a Lewis acid catalyst (e.g., TMSOTf).[3]3. Use a polar aprotic solvent like DMF or CH₃CN.[3]4. Gradually increase the reaction temperature, monitoring for side products.[3]
Formation of multiple products (poor regioselectivity) 1. High reaction temperature.2. Highly reactive brominating agent.3. Complex directing effects of substituents.1. Lower the reaction temperature.[5]2. Use a milder brominating agent like NBS.[5]3. Re-evaluate the electronic and steric effects of your substituents to predict the most likely site of bromination.
Product degradation 1. Harsh reaction conditions (high temperature, strong acid).2. Presence of sensitive functional groups.1. Use milder conditions (lower temperature, less reactive brominating agent).2. Protect sensitive functional groups prior to bromination. The use of protecting groups is compatible with many bromination methods.[3]
Difficulty in product isolation/purification 1. Incomplete quenching of the brominating agent.2. Formation of byproducts.1. Ensure complete quenching with a reducing agent before work-up.2. Optimize reaction conditions to minimize byproduct formation. Purification via column chromatography or recrystallization may be necessary.[6]

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol is suitable for pyrimidines with neutral or electron-donating substituents.

Materials:

  • Pyrimidine substrate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

  • Dissolve the pyrimidine substrate (1.0 mmol) in the chosen solvent (e.g., 10 mL of CH₃CN) in a round-bottom flask.[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Add NBS (1.0-1.2 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (10 mL).[1]

  • Extract the product with an organic solvent (e.g., 3 x 15 mL of CH₂Cl₂).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Enhanced Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and a Lewis Acid

This protocol is designed for less reactive or deactivated pyrimidine substrates.

Materials:

  • Pyrimidine substrate

  • 1,3-dibromo-5,5-dimethylhydantoin (DBH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).

  • Add DBH (0.55-1.1 equiv.).[3]

  • Add TMSOTf (0.55 equiv.) dropwise to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature or gently heat to 40 °C if necessary.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as required.

Visualizing the Workflow

Decision-Making Workflow for Troubleshooting Low Reactivity

troubleshooting_workflow start Low or No Conversion Observed check_reagent Is the brominating agent strong enough? start->check_reagent change_reagent Switch to a stronger agent (e.g., DBH) check_reagent->change_reagent No check_temp Is the reaction temperature adequate? check_reagent->check_temp Yes add_catalyst Add a Lewis Acid Catalyst (e.g., TMSOTf) change_reagent->add_catalyst Alternative change_reagent->check_temp add_catalyst->check_temp increase_temp Increase Temperature (e.g., to 40°C) check_temp->increase_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMF, CH3CN) check_solvent->change_solvent No end Reaction Optimized check_solvent->end Yes change_solvent->end experimental_workflow dissolve 1. Dissolve Pyrimidine in Solvent cool 2. Cool Reaction Mixture (if necessary) dissolve->cool add_reagent 3. Add Brominating Agent (+/- Catalyst) cool->add_reagent monitor 4. Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench 5. Quench Reaction monitor->quench extract 6. Aqueous Work-up & Extraction quench->extract purify 7. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Step-by-step experimental workflow.

References

  • Kumar, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link]

  • Hassan, M. M., et al. (2016). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules. [Link]

  • Zhang, L., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Kumar, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. [Link]

  • Parr, R. W., & Reiss, J. A. (2015). Bromination of Pyrimidines: A Simple Inexpensive Method. Australian Journal of Chemistry. [Link]

  • Diebold, J. J., & Nummy, L. J. (1976). Process for bromination of pyrimidine.

Sources

Validation & Comparative

A Comparative Validation Guide to 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the identification of novel chemical scaffolds with potent and selective activity is paramount. This guide introduces 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine , a hypothetical novel small molecule, and provides a comprehensive framework for its validation as a kinase inhibitor. For the purpose of this illustrative guide, we will position this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[1]

This document is structured to provide not just protocols, but a strategic and logical workflow for the rigorous assessment of a new chemical entity. We will compare its hypothetical performance against established EGFR inhibitors, Gefitinib and Erlotinib, to provide a clear benchmark for its potential utility.

The Rationale for Targeting EGFR

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[2] Its aberrant activation, through mutation or overexpression, is a key driver in several human cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.[3] Consequently, the development of inhibitors that can effectively block this pathway remains a significant focus of oncological research.[4]

Below is a representation of the core EGFR signaling cascade, highlighting the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Autophosphorylation Autophosphorylation EGFR->Autophosphorylation Activation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS PI3K PI3K Autophosphorylation->PI3K STAT3 STAT3 Autophosphorylation->STAT3 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription Cell_Growth Cell Growth, Proliferation, Survival Transcription->Cell_Growth Gene Expression

Caption: Simplified EGFR Signaling Pathway.

Our hypothetical compound, this compound, is proposed to act as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the downstream signaling cascade. The pyrimidine core is a common scaffold in kinase inhibitors, suggesting its potential to interact with the hinge region of the ATP-binding pocket.[5]

Comparative Inhibitor Profiles

To establish a meaningful comparison, we will evaluate our hypothetical compound against two well-characterized, clinically approved EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR tyrosine kinase inhibitor.[6]

  • Erlotinib (Tarceva®): Another first-generation, reversible EGFR tyrosine kinase inhibitor.[7]

The following table outlines the hypothetical performance characteristics of our compound in comparison to these established drugs.

Parameter This compound Gefitinib Erlotinib
Target EGFREGFREGFR
Mechanism of Action Reversible, ATP-competitiveReversible, ATP-competitiveReversible, ATP-competitive
Biochemical IC50 (EGFR) Hypothetical: 25 nM~33-54 nM[6]~2 nM
Cellular IC50 (A431 cells) Hypothetical: 150 nM~0.015-0.5 µM[8]~0.1-1 µM
Selectivity Profile To be determinedHigh for EGFRHigh for EGFR

Experimental Validation Workflow

A rigorous validation process is essential to characterize a novel kinase inhibitor. The following workflow provides a step-by-step approach, from initial biochemical characterization to cellular activity and selectivity profiling.

Validation_Workflow Compound_Synthesis Compound Synthesis & QC Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Phospho-EGFR Assay (Cellular Potency) Biochemical_Assay->Cell_Based_Assay Cell_Proliferation_Assay Cell Proliferation Assay (Antiproliferative Effect) Cell_Based_Assay->Cell_Proliferation_Assay Selectivity_Profiling Kinase Selectivity Profiling (Off-Target Effects) Cell_Proliferation_Assay->Selectivity_Profiling Data_Analysis Data Analysis & Comparison Selectivity_Profiling->Data_Analysis

Caption: Experimental workflow for kinase inhibitor validation.

Part 1: In Vitro Biochemical Potency

The initial step is to determine the direct inhibitory effect of the compound on the purified kinase enzyme. This is crucial for establishing its intrinsic potency.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol is designed to measure the IC50 value of the test compound against recombinant human EGFR kinase.[3]

  • Reagents and Materials:

    • Recombinant Human EGFR (catalytic domain)

    • Poly(Glu,Tyr) 4:1 peptide substrate

    • ATP (Adenosine Triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound), Gefitinib, Erlotinib (as controls)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In a 384-well plate, add 2.5 µL of the diluted compounds. Include DMSO-only wells as a negative control (100% activity) and a no-enzyme control as a background.

    • Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR to ensure competitive inhibition is accurately measured.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement and Potency

Demonstrating that the compound can inhibit the target kinase within a cellular context is a critical next step. This confirms cell permeability and engagement with the target in its native environment.

Experimental Protocol: Cell-Based Phospho-EGFR ELISA

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.[9] A431 cells, which overexpress EGFR, are a suitable model system.[1]

  • Cell Culture and Plating:

    • Culture A431 cells in DMEM supplemented with 10% FBS.

    • Seed 20,000 cells per well in a 96-well tissue culture plate and incubate overnight.

  • Inhibitor Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with a serial dilution of the test compound, Gefitinib, and Erlotinib for 2 hours.

    • Stimulate EGFR phosphorylation by adding 100 ng/mL of human EGF for 10 minutes. Include an unstimulated control.

  • Cell Lysis and ELISA:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Use a cell-based ELISA kit for phospho-EGFR (e.g., from R&D Systems, RayBiotech) to quantify the levels of phosphorylated EGFR (p-EGFR) and total EGFR.[10]

    • Normalize the p-EGFR signal to the total EGFR signal for each well.

    • Calculate the percentage of inhibition relative to the EGF-stimulated, DMSO-treated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Part 3: Selectivity Profiling

A crucial aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor is less likely to have off-target effects and associated toxicities.

Experimental Protocol: Kinase Selectivity Profiling

This is typically performed by a specialized service provider (e.g., Eurofins, Reaction Biology) against a large panel of kinases.

  • Assay Principle:

    • The test compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of different kinases.

    • The percentage of inhibition for each kinase is determined.

    • For significant off-target hits (e.g., >50% inhibition), full IC50 curves are generated.

  • Data Interpretation:

    • The results are often visualized as a "kinome map" or a selectivity score (e.g., S-score).

    • The goal is to identify a compound with high potency for the intended target (EGFR) and minimal activity against other kinases, particularly those with known toxicities.

Concluding Remarks

This guide provides a foundational framework for the initial validation of a novel kinase inhibitor, using the hypothetical case of this compound as a potential EGFR inhibitor. The described experimental workflow, from biochemical potency to cellular activity and selectivity, is essential for building a comprehensive data package. By comparing its performance to established drugs like Gefitinib and Erlotinib, researchers can gain valuable insights into its potential as a therapeutic candidate. The successful execution of these studies is a critical first step in the long and rigorous journey of drug discovery and development.

References

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. Erlotinib. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. Retrieved from [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • RayBiotech. Human Phospho-EGFR (Activated) Cell-Based ELISA Kit. Retrieved from [Link]

Sources

A Comparative Framework for Evaluating Novel Pyrimidine-Based EGFR Inhibitors: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of oncology is perpetually evolving, with a significant focus on targeted therapies. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of several cancers, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive framework for the comparative analysis of a novel investigational compound, 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine , against established EGFR inhibitors. While public data on this specific molecule is not available, we will use it as a representative novel pyrimidine-based compound to illustrate the essential experimental workflows and data interpretation required for its evaluation as a potential EGFR inhibitor.

The Central Role of EGFR in Oncology and the Rationale for Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for normal cellular function. However, in many cancer types, aberrant EGFR signaling, due to overexpression or activating mutations, drives uncontrolled cell growth and tumor progression.[2] Consequently, inhibiting EGFR has become a cornerstone of targeted cancer therapy.[2]

The Evolution of EGFR Inhibitors: A Generational Overview

The clinical success of EGFR inhibitors is marked by the development of distinct "generations," each designed to overcome limitations of the previous one, particularly acquired resistance.

  • First-Generation Reversible Inhibitors (Gefitinib, Erlotinib): These were the pioneers, demonstrating significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation in exon 21.[3][4] They act by reversibly binding to the ATP-binding site of the EGFR kinase domain.[5] However, their efficacy is often limited by the emergence of the T790M "gatekeeper" mutation in exon 20, which accounts for up to half of the cases of acquired resistance.[6]

  • Second-Generation Irreversible Inhibitors (Afatinib, Dacomitinib): To combat resistance, second-generation inhibitors were developed. These form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition of EGFR, as well as other ErbB family members like HER2 and HER4.[7] While showing activity against some EGFR mutations, their increased potency also comes with higher toxicity due to the inhibition of wild-type EGFR.[8] The T790M mutation remains a significant mechanism of resistance.[9]

  • Third-Generation Irreversible Inhibitors (Osimertinib): Specifically designed to target the T790M resistance mutation while sparing wild-type EGFR, third-generation inhibitors have transformed the treatment landscape.[10] Osimertinib has shown superior efficacy in both first-line and second-line settings for patients with EGFR-mutated NSCLC.[11] However, resistance to third-generation inhibitors can also emerge, often through the C797S mutation, which prevents the covalent binding of the drug.[12][13]

A Framework for Evaluating this compound as a Novel EGFR Inhibitor

Given its pyrimidine core, a common scaffold in kinase inhibitors, it is plausible to hypothesize that this compound could exhibit inhibitory activity against EGFR or other kinases. The following experimental workflow outlines a rigorous approach to test this hypothesis and compare its performance against established EGFR inhibitors.

Part 1: In Vitro Characterization

1.1. Biochemical Kinase Inhibition Assay

This is the foundational experiment to determine if the compound directly inhibits EGFR kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and various mutant forms of EGFR.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type and mutants such as L858R, exon 19 deletion, T790M, and C797S), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A series of dilutions of the test compound and control inhibitors (gefitinib, afatinib, osimertinib) are prepared.

    • The recombinant EGFR enzyme, substrate, and ATP are incubated with the inhibitors in a microplate.

    • The kinase reaction is allowed to proceed for a specified time at an optimal temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection system.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

1.2. Cell-Based Proliferation/Viability Assays

These assays assess the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.[14]

Objective: To determine the growth inhibitory (GI50) or cytotoxic (CC50) concentration of the compound in various cancer cell lines.

Methodology:

  • Cell Lines: A panel of NSCLC cell lines with different EGFR statuses should be used, for example:

    • EGFR-mutant, TKI-sensitive: PC-9 (exon 19 deletion), HCC827 (exon 19 deletion)[15]

    • EGFR-mutant, T790M-resistant: NCI-H1975 (L858R/T790M)

    • EGFR wild-type: A549, H1299

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound and control inhibitors.

    • After a 72-hour incubation period, cell viability is assessed using a suitable assay, such as the resazurin reduction assay or a commercial kit like CellTiter-Glo®.[16]

  • Data Analysis: The percentage of viable cells is plotted against the drug concentration to determine the GI50/IC50 value.

1.3. Target Engagement and Downstream Signaling Pathway Analysis

This experiment confirms that the compound inhibits EGFR signaling within the cell.

Objective: To assess the effect of the compound on the phosphorylation of EGFR and key downstream signaling proteins like AKT and ERK.

Methodology:

  • Procedure:

    • EGFR-dependent cells (e.g., PC-9) are treated with the test compound at various concentrations for a short period (e.g., 2-4 hours).

    • For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Western blotting is performed using antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Data Analysis: The band intensities are quantified to determine the dose-dependent inhibition of EGFR phosphorylation and downstream signaling.

Part 2: Selectivity and Resistance Profile

2.1. Kinase Selectivity Profiling

A crucial step to understand the off-target effects and potential toxicity of the compound.[1]

Objective: To assess the inhibitory activity of the compound against a broad panel of human kinases.

Methodology: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., the KinomeScan™ panel). The percentage of inhibition for each kinase is determined. For any kinases that show significant inhibition, a full IC50 determination should be performed.

2.2. In Vitro Resistance Generation

This experiment predicts potential mechanisms of acquired resistance.

Objective: To generate cell lines resistant to this compound and identify the underlying resistance mechanisms.

Methodology:

  • Procedure: EGFR-mutant sensitive cells (e.g., PC-9) are cultured in the continuous presence of the test compound, starting at a low concentration and gradually increasing the dose over several months.

  • Analysis of Resistant Clones: Once resistant colonies emerge, they are isolated and expanded. Genomic DNA is sequenced to identify any new mutations in the EGFR gene. Additionally, techniques like RNA sequencing and proteomics can be used to identify bypass signaling pathways that may be activated.[17]

Part 3: In Vivo Efficacy

3.1. Xenograft Tumor Models

This is the preclinical in vivo validation of the compound's anti-tumor activity.

Objective: To evaluate the efficacy of the compound in reducing tumor growth in animal models.

Methodology:

  • Models: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human NSCLC cells (e.g., PC-9 for a sensitive model and NCI-H1975 for a resistant model).

  • Procedure: Once tumors reach a palpable size, the mice are randomized into groups and treated with the vehicle control, the test compound (administered orally or via intraperitoneal injection at various doses), and a positive control (e.g., osimertinib).

  • Data Collection: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).

Data Presentation and Visualization

Clear and concise data presentation is paramount for comparative analysis.

Table 1: Comparative In Vitro Potency of EGFR Inhibitors

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (ex19del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)PC-9 GI50 (nM)NCI-H1975 GI50 (nM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Gefitinib Reference DataReference DataReference DataReference DataReference DataReference Data
Afatinib Reference DataReference DataReference DataReference DataReference DataReference Data
Osimertinib Reference DataReference DataReference DataReference DataReference DataReference Data

Table 2: Kinase Selectivity Profile of this compound

Kinase% Inhibition @ 1 µMIC50 (nM)
EGFRExperimental DataExperimental Data
SRCExperimental DataExperimental Data
ABLExperimental DataExperimental Data
...Experimental DataExperimental Data

Visualizing Mechanisms and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF EGF->EGFR Ligand Binding Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_resistance Resistance Studies Biochemical Biochemical Kinase Assay (IC50 vs. EGFR mutants) Cellular Cell-Based Assays (Proliferation, Signaling) Biochemical->Cellular Selectivity Kinase Selectivity Profiling Cellular->Selectivity Resistance In Vitro Resistance Generation (Mechanism Identification) Cellular->Resistance Xenograft Xenograft Models (Efficacy, Tolerability) Selectivity->Xenograft Start Novel Compound: 5-Bromo-2-(2-methoxy-4- methylphenoxy)pyrimidine Start->Biochemical

Sources

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-phenoxypyrimidine Analogs in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-2-phenoxypyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to elucidate the nuanced effects of chemical modifications on biological activity. By understanding the causality behind these experimental choices, researchers can more effectively navigate the complex landscape of kinase inhibitor design.

The 5-Bromo-2-phenoxypyrimidine Core: A Foundation for Kinase Inhibition

The pyrimidine ring is a cornerstone of many biologically active compounds, including several FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of kinases. The 2-phenoxypyrimidine core combines this essential feature with a versatile phenyl ring that can be modified to explore various pockets within the kinase active site. The strategic placement of a bromine atom at the 5-position serves as a crucial handle for synthetic diversification, often through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe the deeper regions of the ATP-binding site and enhance potency and selectivity.[3]

Comparative Analysis of Substituent Effects: A Tale of Two Rings

The biological activity of 5-bromo-2-phenoxypyrimidine analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and the phenoxy rings. The following sections dissect the observed SAR trends, with a focus on inhibition of key inflammatory and stress-related kinases like p38 MAPK and c-Jun N-terminal kinase (JNK).

Modifications on the Phenoxy Ring: Probing the Solvent-Exposed Region

Substituents on the phenoxy ring are critical for fine-tuning the potency and selectivity of these inhibitors. This region often interacts with the solvent-exposed area of the kinase active site, offering opportunities for significant improvements in the drug-like properties of the compounds.

A quantitative structure-activity relationship (QSAR) analysis of phenoxypyrimidine derivatives as p38 kinase inhibitors has highlighted the importance of steric, hydrogen bonding, and electronic properties of these substituents.[4]

Table 1: SAR of Phenoxy Ring Substitutions on p38α MAPK Inhibition

Compound IDR1 (Phenoxy Substituent)p38α IC50 (nM)Reference
1a H500Fictionalized Data
1b 4-F250Fictionalized Data
1c 4-OCH3400Fictionalized Data
1d 4-CN150Fictionalized Data
1e 3-NH280Fictionalized Data
1f 3-NHSO2CH330Fictionalized Data

Note: The data in this table is illustrative and synthesized from general SAR principles discussed in the cited literature for educational purposes.

From the illustrative data, several key insights can be drawn:

  • Electron-withdrawing groups at the para-position, such as fluoro (1b) and cyano (1d), generally enhance potency compared to the unsubstituted analog (1a).

  • Electron-donating groups like methoxy (1c) can be less favorable.

  • Substituents at the meta-position capable of forming hydrogen bonds, such as an amino group (1e), can significantly increase activity.

  • Further elaboration of the meta-amino group to a sulfonamide (1f) can lead to a substantial boost in potency, likely due to additional interactions with the enzyme.

The Significance of the 5-Bromo Position: A Gateway to Enhanced Potency

The bromine atom at the 5-position of the pyrimidine ring is not merely a synthetic tool but also plays a direct role in the molecule's interaction with the target kinase. Replacing the bromo group with larger aryl or heteroaryl moieties can lead to a significant increase in potency by accessing deeper hydrophobic pockets within the active site.[3]

Table 2: Impact of Substitutions at the 5-Position on Kinase Inhibition

Compound IDR2 (5-Position Substituent)Target KinaseIC50 (nM)Reference
2a BrJNK3120Fictionalized Data
2b PhenylJNK345Fictionalized Data
2c 4-PyridylJNK320Fictionalized Data
2d 2-ThienylJNK360Fictionalized Data

Note: The data in this table is illustrative and synthesized from general SAR principles discussed in the cited literature for educational purposes.

The trend observed in this illustrative data suggests that:

  • Replacing the bromo group with a phenyl ring (2b) can enhance potency.

  • Introducing a heteroaryl ring like pyridine (2c) can be even more beneficial, potentially due to the formation of additional hydrogen bonds.

  • Other heteroaromatic rings like thiophene (2d) can also be well-tolerated.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 5-bromo-2-phenoxypyrimidine analogs and their biological evaluation are crucial steps in the drug discovery process. Below are detailed, step-by-step methodologies for key experiments.

General Synthesis of 5-Bromo-2-phenoxypyrimidine Analogs

The synthesis of the target compounds typically begins with commercially available 5-bromo-2,4-dichloropyrimidine.

Step 1: Nucleophilic Aromatic Substitution with Phenols

A solution of a substituted phenol (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in an aprotic polar solvent like dimethylformamide (DMF) is stirred at room temperature. To this mixture, 5-bromo-2,4-dichloropyrimidine (1.0 eq.) is added, and the reaction is heated to 80-100 °C for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the 5-bromo-4-chloro-2-phenoxypyrimidine intermediate.

Step 2: Suzuki Coupling for Diversification at the 5-Position

The 5-bromo-4-chloro-2-phenoxypyrimidine intermediate (1.0 eq.), a boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like sodium carbonate (2.0 eq.) are suspended in a mixture of toluene and water. The reaction mixture is degassed and heated to reflux under an inert atmosphere for 8-12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 5-substituted-2-phenoxypyrimidine analog.

In Vitro Kinase Inhibition Assay (p38α MAPK)

The inhibitory activity of the synthesized compounds against p38α MAPK can be determined using a variety of commercially available assay kits, such as an ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • Add 5 µL of the reaction buffer containing the test compound at various concentrations to a 384-well plate.

  • Add 2.5 µL of a solution containing the p38α enzyme and the substrate (e.g., ATF2) to each well.

  • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at the Km value for p38α.

  • Incubate the plate at 30 °C for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, visual representations are invaluable.

General SAR Workflow

SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start 5-Bromo-2,4-dichloropyrimidine Phenol_Sub Nucleophilic Substitution (Phenoxy Ring Analogs) Start->Phenol_Sub Suzuki_Coup Suzuki Coupling (5-Position Analogs) Phenol_Sub->Suzuki_Coup Screening In Vitro Kinase Assay (e.g., p38α MAPK) Suzuki_Coup->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Opt Design of New Analogs SAR_Analysis->Lead_Opt Lead_Opt->Phenol_Sub

Caption: A generalized workflow for the SAR-guided design of 5-bromo-2-phenoxypyrimidine analogs.

Key SAR Trends

SAR_Trends cluster_core 5-Bromo-2-phenoxypyrimidine Core cluster_phenoxy Phenoxy Ring (R1) cluster_pyrimidine 5-Position (R2) Core R1 R1 meta_H_bond meta-H-bond donors (e.g., -NHSO2CH3) Potency ↑ para_EWG para-Electron Withdrawing Groups (e.g., -CN, -F) Potency ↑ R2 R2 Aryl_HetAryl Aryl/Heteroaryl (e.g., Pyridyl) Potency ↑

Caption: Summary of key structure-activity relationship trends for 5-bromo-2-phenoxypyrimidine analogs.

Conclusion and Future Directions

The 5-bromo-2-phenoxypyrimidine scaffold represents a highly adaptable platform for the development of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the importance of systematic modifications to both the phenoxy and pyrimidine rings. Future efforts in this area should focus on exploring a wider range of substituents at the 5-position to further probe the deeper pockets of the kinase active site. Additionally, the incorporation of pharmacokinetic considerations early in the design process will be crucial for translating the high in vitro potency of these analogs into effective therapeutic agents.

References

  • A QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. PubMed. [Link]

  • Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ScienceDirect. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Bromo-pyrimidine Analogs as Anticancer and Antimicrobial Agents. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrimidine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer chemotherapy, pyrimidine-based antimetabolites remain a cornerstone of treatment for a multitude of solid and hematological malignancies. These agents, by mimicking endogenous pyrimidines, insinuate themselves into the machinery of nucleic acid synthesis, precipitating cellular demise. However, the clinical utility of individual agents within this class is not uniform, with variations in efficacy, safety, and mechanisms of resistance dictating their therapeutic application. This guide provides an in-depth comparison of prominent pyrimidine-based anticancer drugs, supported by experimental data and detailed protocols for their evaluation, to aid researchers, scientists, and drug development professionals in their critical work.

The Foundation of Pyrimidine Antagonism: A Mechanistic Overview

Pyrimidine antagonists primarily exert their cytotoxic effects by interfering with the synthesis of DNA and RNA.[1] Most of these agents are prodrugs that require intracellular activation to their nucleotide forms.[1] These fraudulent nucleotides can then inhibit key enzymes involved in nucleotide biosynthesis or be directly incorporated into DNA and RNA, leading to chain termination, dysfunctional macromolecules, and ultimately, apoptosis.[1][2]

The two major pathways of pyrimidine metabolism targeted by these drugs are the de novo synthesis pathway and the salvage pathway. The former involves the synthesis of pyrimidine nucleotides from simpler precursor molecules, while the latter recycles pre-existing pyrimidine bases and nucleosides. The efficacy of a given pyrimidine antagonist is often dependent on the expression and activity of the enzymes involved in its activation and metabolism, which can vary significantly between different tumor types and even among individual patients.[3]

Head-to-Head Comparison of Key Pyrimidine Anticancer Agents

This section provides a detailed comparison of four widely used pyrimidine-based anticancer agents: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine.

5-Fluorouracil (5-FU) vs. Capecitabine: The Fluoropyrimidine Family

5-FU has been a mainstay of cancer treatment for decades, particularly for gastrointestinal cancers. Capecitabine, an oral prodrug of 5-FU, was developed to offer a more convenient and potentially more effective alternative.

Mechanism of Action: 5-FU is converted intracellularly to several active metabolites. Its primary mechanisms of action are the inhibition of thymidylate synthase (TS) by its metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), leading to depletion of thymidine triphosphate (dTTP) and subsequent inhibition of DNA synthesis. Another active metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its function. Capecitabine is absorbed orally and undergoes a three-step enzymatic conversion to 5-FU, with the final step preferentially occurring in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.[4] This tumor-selective activation is designed to increase the concentration of 5-FU at the tumor site while minimizing systemic toxicity.[4]

Clinical Efficacy: Multiple large-scale clinical trials have compared the efficacy of capecitabine with intravenous 5-FU/leucovorin (LV). An integrated analysis of two phase III trials in patients with metastatic colorectal cancer showed that capecitabine had a superior overall response rate compared to 5-FU/LV (26% vs 17%).[1] However, the time to disease progression and overall survival were equivalent between the two arms.[1][5]

Data Summary: 5-FU vs. Capecitabine in Metastatic Colorectal Cancer

Parameter5-Fluorouracil (with Leucovorin)CapecitabineSource(s)
Objective Response Rate 15.5% - 17%24.8% - 26%[1][6]
Median Time to Progression ~4.7 months~4.3 - 4.6 months[1][6]
Median Overall Survival ~12.8 - 13.3 months~12.5 - 12.9 months[1][6]

Adverse Effect Profile: Capecitabine generally has a more favorable safety profile than intravenous 5-FU. A randomized phase III study reported a significantly lower incidence of diarrhea, stomatitis, nausea, and alopecia with capecitabine.[6] However, hand-foot syndrome is a more common side effect of capecitabine.[4][7]

Gemcitabine vs. Cytarabine: The Deoxycytidine Analogs

Gemcitabine and Cytarabine (ara-C) are both analogs of deoxycytidine and are crucial in the treatment of hematological malignancies and various solid tumors.

Mechanism of Action: Both drugs are phosphorylated intracellularly to their active di- and triphosphate forms.[8] The triphosphate metabolites are incorporated into DNA, leading to chain termination.[8] Gemcitabine diphosphate also inhibits ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides for DNA synthesis.[9]

Clinical Efficacy: Cytarabine is a cornerstone of treatment for acute myeloid leukemia (AML).[10] Gemcitabine has a broader spectrum of activity against solid tumors, including pancreatic, lung, and breast cancers.[9] In a study on murine leukemias, combined therapy with gemcitabine and cytarabine was more effective than monotherapy with either drug.[11]

Data Summary: In Vitro Cytotoxicity (IC50 Values)

DrugCell LineIC50 ValueSource(s)
5-Fluorouracil Esophageal Squamous Carcinoma1.00 - 39.81 µM[12]
Tongue Squamous Carcinoma (HNO-97)2 µM/ml[13]
Capecitabine Breast Cancer (4T1)1700 µM[14]
Colon Cancer (HCT-116)24.7 µg/mL[15]
Gemcitabine Lymphoblastoid Cell Lines25.3 ± 30.7 nM[16]
Cholangiocarcinoma (KKU-M139/GEM)10.16±0.10 μM[17]
Cytarabine Lymphoblastoid Cell Lines8.4 ± 14.3 μM[16]
Leukemia (CCRF-CEM)~90 nM[9]
Leukemia (Jurkat)~159.7 nM[9]

Adverse Effect Profile: Myelosuppression is a major dose-limiting toxicity for both drugs.[18] Gemcitabine can also cause flu-like symptoms, nausea, and vomiting.[19] The toxicity profile of cytarabine is highly dependent on the dose and schedule of administration, with high-dose regimens being associated with significant neurotoxicity.[18]

Experimental Protocols for Efficacy Assessment

The following section details standardized protocols for the preclinical evaluation of pyrimidine-based anticancer agents. The causality behind experimental choices is explained to ensure a self-validating system.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_addition 3. Add Pyrimidine Antagonist cell_seeding->drug_addition incubation 4. Incubate (e.g., 24-72h) drug_addition->incubation mtt_reagent 5. Add MTT Reagent incubation->mtt_reagent formazan_incubation 6. Incubate (2-4h) mtt_reagent->formazan_incubation solubilization 7. Solubilize Formazan formazan_incubation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate % Viability read_absorbance->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of a pyrimidine antagonist using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. The seeding density is critical to ensure cells are in the exponential growth phase during the experiment.

  • Drug Treatment: Treat cells with a serial dilution of the pyrimidine antagonist for 24, 48, or 72 hours. A wide concentration range is necessary to generate a complete dose-response curve.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: The Annexin V Assay

The Annexin V assay is a widely used method to detect apoptosis.[20] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify apoptotic cells via flow cytometry.[20] Propidium iodide (PI) is also included to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Experimental Workflow: Annexin V Assay

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry cell_culture 1. Culture & Treat Cells cell_harvest 2. Harvest Cells cell_culture->cell_harvest resuspend 3. Resuspend in Binding Buffer cell_harvest->resuspend add_annexin_pi 4. Add Annexin V-FITC & PI resuspend->add_annexin_pi incubation 5. Incubate (15 min, RT, dark) add_annexin_pi->incubation add_buffer 6. Add Binding Buffer incubation->add_buffer acquire_data 7. Acquire Data on Flow Cytometer add_buffer->acquire_data analyze_quadrants 8. Analyze Quadrant Statistics acquire_data->analyze_quadrants

Caption: Workflow for detecting apoptosis using the Annexin V assay and flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with the pyrimidine antagonist at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS. It is crucial to collect all cells to accurately quantify the apoptotic population.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[21] The use of appropriate compensation controls is essential for accurate data interpretation.

In Vivo Efficacy: The Mouse Xenograft Model

The mouse xenograft model is a widely used in vivo model to assess the antitumor efficacy of a compound.[22] This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.[23]

Experimental Workflow: Mouse Xenograft Model

Xenograft_Workflow cluster_prep Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep 1. Prepare Tumor Cell Suspension injection 2. Subcutaneous Injection cell_prep->injection tumor_growth 3. Monitor Tumor Growth injection->tumor_growth randomization 4. Randomize Mice into Groups tumor_growth->randomization drug_admin 5. Administer Pyrimidine Antagonist randomization->drug_admin monitoring 6. Monitor Tumor Volume & Body Weight drug_admin->monitoring euthanasia 7. Euthanize Mice at Endpoint monitoring->euthanasia tumor_excision 8. Excise and Weigh Tumors euthanasia->tumor_excision analysis 9. Analyze Tumor Growth Inhibition tumor_excision->analysis

Caption: Workflow for evaluating in vivo anticancer efficacy using a mouse xenograft model.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This ensures an unbiased distribution of tumor sizes at the start of the experiment.

  • Drug Administration: Administer the pyrimidine antagonist according to a predetermined schedule and dosage. The route of administration should mimic the intended clinical use.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.

  • Endpoint: At the end of the study (defined by a predetermined tumor volume in the control group or a specific time point), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment. A TGI of greater than 60% in preclinical models is often considered a predictor of clinical response.[24]

Navigating Resistance to Pyrimidine Antagonists

A significant challenge in the clinical use of pyrimidine antagonists is the development of drug resistance. Resistance can arise through various mechanisms, including:

  • Altered Drug Metabolism: Decreased activity of activating enzymes or increased activity of catabolizing enzymes can reduce the intracellular concentration of the active drug.

  • Target Enzyme Alterations: Mutations in or overexpression of the target enzyme (e.g., thymidylate synthase for 5-FU) can reduce the drug's inhibitory effect.

  • Increased DNA Repair: Enhanced DNA repair mechanisms can mitigate the damage caused by the incorporation of fraudulent nucleotides.

  • Altered Drug Transport: Decreased expression or function of nucleoside transporters can limit the uptake of the drug into cancer cells.[10]

Understanding these resistance mechanisms is crucial for the development of novel therapeutic strategies to overcome resistance, such as combination therapies or the design of new agents that are less susceptible to these resistance pathways.

Conclusion and Future Directions

Pyrimidine-based anticancer agents have been and will continue to be vital tools in the fight against cancer. This guide has provided a comparative analysis of the efficacy of key agents within this class, supported by clinical and preclinical data. The detailed experimental protocols offer a framework for the rigorous evaluation of existing and novel pyrimidine antagonists.

Future research will likely focus on the development of next-generation pyrimidine antagonists with improved tumor selectivity and a reduced propensity for resistance. Furthermore, the identification of predictive biomarkers to guide the selection of patients most likely to respond to a particular pyrimidine antagonist is a critical area of ongoing investigation. By combining a deep understanding of the mechanisms of action and resistance with robust preclinical evaluation, the scientific community can continue to refine and improve the therapeutic application of this important class of anticancer drugs.

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  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). National Center for Biotechnology Information. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

  • Cytarabine (Ara C, cytosine arabinoside). (2023, September 4). Cancer Research UK. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). [Link]

  • Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer. (2023, August 17). PubMed Central. [Link]

  • The IC50 values of CU and 5-FU alone and in combination in L02,... (n.d.). ResearchGate. [Link]

  • Decitabine and Cytarabine in Treating Older Patients With Newly Diagnosed Acute Myeloid Leukemia, High Risk Myelodysplastic Syndrome, or Myeloproliferative Neoplasm. (2018, April 13). ClinicalTrials.gov. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-Bromo-2-(2-methoxy-4-methylphenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling this compound, a novel compound with significant potential in pharmaceutical research. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, causal understanding of the recommended protocols, empowering you to work with confidence and precision.

Understanding the Hazard Profile: A Proactive Approach to Safety

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can infer its potential hazards by examining structurally similar brominated and substituted pyrimidine compounds. These analogs are often classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation[1][2][3][4][5][6][7][8]. Therefore, a cautious and proactive approach to handling is paramount.

Inferred Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[5][6][7].
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][3][6][7].
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[3][5][6][7][8].
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][3][4][6][7][8].

The presence of the bromine atom and the pyrimidine ring system are key structural alerts that guide our safety recommendations. Brominated organic compounds can have toxicological effects, and the pyrimidine core is a common scaffold in biologically active molecules, necessitating careful handling to avoid unintended exposure[9].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical system for minimizing exposure risk. The following recommendations are based on the inferred hazard profile and best practices for handling cytotoxic or potent compounds in a research setting[10][11][12].

Core PPE Ensemble:
  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory[12]. Nitrile provides good resistance to a broad range of chemicals[13]. The outer glove should be changed immediately upon known or suspected contact with the compound. The inner glove provides a secondary barrier in case of a breach in the outer glove.

  • Eye Protection: Chemical splash goggles are required whenever there is a risk of splashes or spills[12]. Standard safety glasses with side shields do not provide adequate protection against splashes from all angles[12].

  • Lab Coat: A disposable, fluid-resistant lab coat is recommended to prevent contamination of personal clothing. These should be changed at the end of each work session or immediately if grossly contaminated.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure, a fit-tested N95 respirator is necessary to protect against inhalation of airborne particles[11][12]. Surgical masks do not provide respiratory protection from chemical dusts[11][12].

Workflow for Donning and Doffing PPE:

To prevent cross-contamination, a strict protocol for putting on and taking off PPE must be followed.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Inner Gloves d2 2. Lab Coat d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Eye Protection d3->d4 d5 5. Outer Gloves d4->d5 f1 1. Outer Gloves (peel off) f2 2. Lab Coat (roll inwards) f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][8].

  • Keep the container tightly closed when not in use to prevent contamination and potential sublimation of the solid.

Weighing and Solution Preparation:
  • All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Experimental Use:
  • Conduct all reactions and manipulations within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible[1][4].

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is crucial to protect both personnel and the environment.

Waste Segregation:

All waste materials contaminated with this compound must be segregated into a dedicated, labeled hazardous waste container. This includes:

  • Excess solid compound

  • Contaminated weighing papers, gloves, and disposable lab coats

  • Used pipette tips and other consumables

  • Aqueous and organic solvent waste containing the compound

Decontamination of Glassware:
  • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. This rinse solvent must be collected as halogenated organic waste.

  • Subsequently, wash the glassware with soap and water.

Spill Management:

In the event of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the area.

  • Don Appropriate PPE: This includes respiratory protection if the spill involves the solid compound.

  • Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an absorbent material to contain the spill.

  • Clean the Spill: Carefully collect the spilled material and contaminated absorbent into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal:

The collected hazardous waste must be disposed of through your institution's environmental health and safety office. The primary method for the disposal of brominated organic compounds is high-temperature incineration in a licensed facility[14][15]. This process ensures the complete destruction of the compound into less harmful components[14].

Emergency Procedures: Preparedness is Key

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2][4][5].

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][2][4][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4][5].

References

  • PubChem. Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]

  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review. Retrieved from [Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved from [Link]

  • Chemtalk. Bromine water - disposal. Retrieved from [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • Google Patents. Purification of liquid bromine contaminated with organic impurities.
  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • The University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.